SLU-10482
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H16F4N6O |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H16F4N6O/c19-14-2-1-12(9-13(14)18(20,21)22)10-17(29)27-7-5-26(6-8-27)16-4-3-15-24-23-11-28(15)25-16/h1-4,9,11H,5-8,10H2 |
InChIキー |
NIBRKSRYSFJILK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC4=CC(=C(C=C4)F)C(F)(F)F |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling SLU-10482: A Technical Guide to a Novel Antiparasitic Agent
For Immediate Release
St. Louis, MO - SLU-10482, an arylacetamide triazolopyridazine, has emerged as a potent, orally active antiparasitic agent with significant efficacy against Cryptosporidium parvum, the protozoan parasite responsible for the diarrheal disease cryptosporidiosis. While the precise molecular mechanism of action remains under investigation, this technical guide provides a comprehensive overview of the existing research, including its biological activity, preclinical efficacy, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Efficacy and Potency
This compound demonstrates potent inhibition of Cryptosporidium parvum in both in vitro and in vivo models. Developed through structure-activity relationship (SAR) studies, it represents a significant improvement over its parent compounds.[1][2][3] The key quantitative metrics for its biological activity are summarized below.
| Metric | Value | Organism/Model | Reference |
| IC50 | 0.0687 µM | Cryptosporidium parvum | [4][5] |
| EC50 | 0.07 µM | Cryptosporidium parvum | [1][2][3][6][7][8] |
| AC50 | 0.0686 µM | C. parvum infected mice | [4] |
| ED90 | < 5 mg/kg BID | Cryptosporidium-infection mouse model | [1][2][3] |
Mechanism of Action: An Unresolved Question
A critical point for researchers is that the specific biological target and molecular mechanism of action for this compound and its chemical class are currently unknown.[1][2][3][8] Ongoing research aims to elucidate the precise pathways through which this compound exerts its antiparasitic effects.
Preclinical Evaluation: In Vivo Efficacy
This compound has been demonstrated to be orally efficacious in a mouse model of Cryptosporidium infection.[1][2][3] This is a crucial characteristic for a drug intended to treat an intestinal parasite.
Experimental Protocol: Murine Model of Cryptosporidiosis
The in vivo efficacy of this compound was established using an immunocompromised mouse model, which is highly susceptible to Cryptosporidium infection. A general outline of the experimental protocol is as follows:
-
Animal Model: Nod SCID gamma (NSG) mice are typically used due to their compromised immune system, which allows for robust parasite replication.
-
Infection: Mice are infected with C. parvum oocysts.
-
Treatment: Following a seven-day period to allow the infection to establish, oral administration of this compound is initiated. A common dosing regimen is twice daily (BID) for four consecutive days.
-
Monitoring: The level of infection is monitored by quantifying the shedding of C. parvum oocysts in the feces using quantitative polymerase chain reaction (qPCR).
-
Follow-up: After the treatment course, mice are monitored for any signs of recrudescent infection.[1]
Therapeutic Pathway and Experimental Workflow
The following diagrams illustrate the proposed therapeutic pathway of this compound in the context of cryptosporidiosis and the general experimental workflow for its evaluation.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fran Sverdrup, Ph.D. – Department of Biochemistry and Molecular Biology [biochem.slu.edu]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: SLU-10482, a Potent Antiparasitic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLU-10482 is a novel, orally active antiparasitic agent demonstrating significant potency against Cryptosporidium parvum, the protozoan parasite responsible for cryptosporidiosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of its known mechanism of action and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of new therapies for parasitic diseases.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone.[1][2] Its chemical structure is characterized by a central piperazine ring linking a trifluoromethyl-substituted phenylacetamide moiety to a triazolopyridazine core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone | [1][2] |
| CAS Number | 2755451-45-5 | [1][2][3] |
| Molecular Formula | C18H16F4N6O | [1][2][3] |
| Molecular Weight | 408.35 g/mol | [3] |
| SMILES | FC(F)(F)C1=C(F)C=CC(CC(N2CCN(C3=NN4C(C=C3)=NN=C4)CC2)=O)=C1 | [1][2] |
| Appearance | Solid | [1][4] |
| Purity | >98% | [1][4] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol | [1][5] |
| Storage | Store at -20°C | [4][5] |
Biological Activity and Efficacy
This compound has demonstrated potent and selective activity against Cryptosporidium parvum in both in vitro and in vivo models.
In Vitro Activity
This compound effectively inhibits the growth of C. parvum in cell-based assays.
Table 2: In Vitro Activity of this compound against Cryptosporidium parvum
| Assay | Cell Line | Value | Reference |
| IC50 | - | 0.0687 µM | [3] |
| EC50 | HCT-8 cells | 0.07 µM | [1] |
| AC50 (in infected mice) | - | 0.0686 µM | [3] |
In Vivo Efficacy
Oral administration of this compound has been shown to be effective in a mouse model of C. parvum infection.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Effect | Reference |
| Mouse model of C. parvum infection | 5 and 15 mg/kg, twice daily | Decreases the number of fecal oocysts | [1][5] |
Off-Target Activity
This compound has been evaluated for its potential to interact with the human ether-a-go-go-related gene (hERG) channel, a common off-target that can lead to cardiotoxicity.
Table 4: hERG Binding Affinity
| Target | Kd | Reference |
| hERG | 43 µM | [1][5] |
Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound in Cryptosporidium parvum has not been definitively elucidated in the available literature, its structural class and the known targets of other anti-cryptosporidial compounds suggest a potential mechanism of action. Several studies have pointed to aminoacyl-tRNA synthetases, particularly lysyl-tRNA synthetase (KRS), as a promising drug target in apicomplexan parasites like Plasmodium and Cryptosporidium. Inhibition of these essential enzymes disrupts protein synthesis, leading to parasite death.
Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound, assuming it targets the C. parvum lysyl-tRNA synthetase (CpKRS).
Caption: Hypothetical inhibition of C. parvum protein synthesis by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
In Vitro C. parvum Growth Inhibition Assay
This protocol describes the methodology used to determine the half-maximal effective concentration (EC50) of this compound against C. parvum in a human ileocecal adenocarcinoma cell line (HCT-8).
References
- 1. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Over-expression and localization of a host protein on the membrane of Cryptosporidium parvum infected epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action studies confirm on-target engagement of lysyl-tRNA synthetase inhibitor and lead to new selection marker for Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purification of SLU-10482
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of SLU-10482, a potent antiparasitic agent. The information is compiled from peer-reviewed scientific literature to assist researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound is an aryl acetamide triazolopyridazine derivative that has demonstrated significant efficacy against the parasite Cryptosporidium parvum, the causative agent of cryptosporidiosis.[1][2] Cryptosporidiosis is a diarrheal disease that can be severe and life-threatening, particularly in young children and immunocompromised individuals.[3] The current FDA-approved treatment, nitazoxanide, has limited efficacy, highlighting the urgent need for novel therapeutic agents.[3] this compound has emerged as a promising lead compound, exhibiting sub-micromolar potency in in vitro assays and oral efficacy in a mouse model of C. parvum infection.[1][2][4][5]
While the precise mechanism of action and the biological target(s) of this compound are currently unknown, its potent anti-cryptosporidial activity warrants further investigation for the development of new treatments for cryptosporidiosis.[1][2]
Compound Profile
This section summarizes the key chemical and biological properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1][6]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethan-1-one | [5] |
| CAS Number | 2755451-45-5 | [5] |
| Molecular Formula | C18H16F4N6O | [5] |
| Molecular Weight | 408.35 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [5] |
| In Vitro Potency (EC50) | 0.07 µM against C. parvum in HCT-8 cells | [1][2][4][5] |
| In Vivo Efficacy (ED90) | < 5 mg/kg BID in a C. parvum infected mouse model | [1][2] |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process involving the preparation of key intermediates followed by a final amide coupling reaction. The general synthetic scheme is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is adapted from the supplementary information of "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine". This compound is referred to as compound 52 in this publication.
Step 1: Synthesis of 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid (Intermediate 1)
The synthesis of this intermediate involves multiple steps which are not detailed here but can be found in the supporting information of the source publication. Commercially available starting materials can also be procured.
Step 2: Synthesis of 6-(piperazin-1-yl)-[1][4][6]triazolo[4,3-b]pyridazine (Intermediate 2)
This intermediate is prepared according to previously published methods.
Step 3: Amide Coupling to form this compound
To a solution of 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in dimethylformamide (DMF), are added 1-hydroxybenzotriazole (HOBt) (1.2 eq), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq), and triethylamine (TEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes. Then, 6-(piperazin-1-yl)-[1][4][6]triazolo[4,3-b]pyridazine (1.0 eq) is added, and the reaction is stirred at room temperature overnight.
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Purification of this compound
Following the synthesis, the crude product is purified to obtain this compound with high purity.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol
Work-up:
-
The reaction mixture is diluted with ethyl acetate (EtOAc).
-
The organic layer is washed sequentially with water and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification:
The crude product is purified by normal phase flash chromatography on a silica gel column. The elution is performed using a gradient of 0-10% methanol in dichloromethane. The fractions containing the pure product are collected and concentrated to afford this compound as a solid.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Cryptosporidium parvum replication in vitro. However, the exact molecular target and the signaling pathway it modulates to exert its antiparasitic effect are currently unknown.[1][2] The development of this compound was based on phenotypic screening, and further studies are required to elucidate its mechanism of action.
Logical Relationship in the Development of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats [frontiersin.org]
SLU-10482: A Potent Triazolopyridazine Derivative for the Treatment of Cryptosporidiosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SLU-10482 is a novel aryl acetamide triazolopyridazine derivative identified as a highly potent inhibitor of Cryptosporidium parvum, the primary causative agent of the diarrheal disease cryptosporidiosis. Originating from a research program at Saint Louis University, this compound has demonstrated significant in vitro activity against the parasite and promising in vivo efficacy in a murine model of infection. This technical guide provides a comprehensive overview of the discovery, biological activity, and experimental methodologies associated with this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Origin
This compound was discovered through a structure-activity relationship (SAR) study focused on aryl acetamide triazolopyridazines aimed at identifying novel treatments for cryptosporidiosis.[1] The research was conducted by a team of scientists at Saint Louis University in collaboration with the University of Vermont Larner College of Medicine. The compound, also referred to as compound 52 in the primary literature, emerged as the most potent analog from a series of 70 synthesized compounds, building upon a previous lead compound, SLU-2633.[1] The nomenclature "SLU" strongly indicates its origin at Saint Louis University, a hub for medicinal chemistry and infectious disease research.
Biological Activity
This compound is characterized as a potent anti-parasitic agent specifically targeting Cryptosporidium parvum. Its primary biological effect is the inhibition of parasitic growth within host cells.
In Vitro Potency
The compound has demonstrated remarkable potency in in vitro assays using human ileocecal adenocarcinoma (HCT-8) cells infected with Cryptosporidium parvum.
In Vivo Efficacy
In a significant advancement from its predecessors, this compound has shown superior oral efficacy in an immunocompromised mouse model of Cryptosporidium infection.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for this compound and its parent compound, SLU-2633.
| Compound | Chemical Structure | EC50 (µM) vs. C. parvum | ED90 (mg/kg BID) in mouse model | hERG Inhibition (%) at 30 µM (Binding Assay) |
| This compound (52) | 2-(4-(4-fluoro-3-(trifluoromethyl)phenyl)piperazin-1-yl)-N-([1][3][4]triazolo[4,3-b]pyridazin-6-yl)acetamide | 0.07 | < 5 | 43 |
| SLU-2633 (1) | N/A | 0.17 | N/A | 46 |
Data extracted from "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine".[1]
Experimental Protocols
Synthesis of this compound
A general synthetic scheme for this compound is provided in the primary literature.[1] While a detailed, step-by-step protocol is not explicitly published, the synthesis can be achieved through standard organic chemistry techniques. The synthesis involves the coupling of an aryl alkynyl acetic acid intermediate with a piperazine intermediate, followed by a nucleophilic aromatic substitution.[1]
General Procedure:
-
Amide Coupling: The synthesis begins with an amide coupling reaction between an appropriately substituted aryl alkynyl acetic acid and a piperazine intermediate. The reaction is typically carried out using standard coupling reagents.
-
Deprotection: The resulting intermediate is then deprotected, often using an acid such as trifluoroacetic acid (TFA), to yield the piperazine intermediate.
-
Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution reaction between the deprotected piperazine intermediate and a suitable triazolopyridazine derivative. This reaction is often facilitated by microwave irradiation to drive the reaction to completion.[1]
-
Purification: The final product, this compound, is purified using techniques such as normal phase flash chromatography.[1] The structure and purity are confirmed by 1H, 13C, and 19F NMR spectroscopy and HPLC analysis.[1]
In Vitro Anti-Cryptosporidial Assay
The in vitro potency of this compound was determined using a Cryptosporidium parvum-infected HCT-8 cell-based assay.[1]
Methodology:
-
Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are maintained in appropriate cell culture media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) in a controlled environment (37°C, 5% CO2).
-
Parasite Infection: Subconfluent HCT-8 cell monolayers are infected with C. parvum oocysts.
-
Compound Treatment: The infected cells are treated with a serial dilution of the test compounds, including this compound, for a specified period (e.g., 48 hours).
-
Assessment of Parasite Growth: The extent of parasite inhibition is quantified. This can be achieved through various methods, such as immunofluorescence microscopy to visualize and count parasitic foci or by using quantitative PCR (qPCR) to measure parasite DNA.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
In Vivo Efficacy Study
The in vivo efficacy of this compound was evaluated in an immunocompromised mouse model of cryptosporidiosis.[1]
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD SCID gamma (NSG) mice) are used for the study.
-
Infection: Mice are infected with C. parvum oocysts.
-
Treatment: Following the establishment of infection, the mice are orally administered with this compound twice daily for a defined period (e.g., four days).
-
Monitoring: The parasitic load in the feces is monitored using qPCR at different time points during and after treatment to assess the efficacy of the compound.[1]
Signaling Pathways and Experimental Workflows
While the precise molecular target of this compound is currently unknown, its activity is directed against the Cryptosporidium parvum parasite.[1] The infection of host intestinal epithelial cells by C. parvum is known to modulate several host cell signaling pathways. By inhibiting the parasite, this compound indirectly affects these pathways.
Caption: Modulation of host cell signaling by C. parvum and inhibition by this compound.
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Workflow for the in vivo evaluation of this compound.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Fulvestrant: A Technical Guide
Disclaimer: Initial searches for "SLU-10482" did not yield specific public data. Therefore, this guide focuses on the well-characterized and clinically relevant selective estrogen receptor degrader (SERD), Fulvestrant (also known as ICI 182,780), to fulfill the request for an in-depth technical guide.
This technical guide provides a comprehensive overview of the in vitro characterization of Fulvestrant, a pure antiestrogen compound. It is intended for researchers, scientists, and drug development professionals working in the field of oncology, particularly on hormone-receptor-positive breast cancer. This document details the biochemical and cellular activities of Fulvestrant, its mechanism of action, and the experimental protocols used for its characterization.
Biochemical and Cellular Activity
Fulvestrant is a potent antagonist of the estrogen receptor (ER), demonstrating high affinity in biochemical assays and significant anti-proliferative effects in ER-positive cancer cell lines.
Data Summary
| Parameter | Value | Assay Type | Source |
| IC50 (ER Binding) | 0.94 nM | Cell-free assay | [1][2][3] |
| IC50 (Cell Growth) | 0.29 nM | MCF-7 breast cancer cells | [1][2][3] |
| Relative Binding Affinity (vs. Estradiol) | 89% | Competitive binding assay | [4] |
Mechanism of Action: Selective Estrogen Receptor Degrader (SERD)
Fulvestrant's primary mechanism of action is unique among antiestrogen therapies. It acts as a selective estrogen receptor degrader (SERD), which distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen that primarily block the receptor.[5]
The key steps in Fulvestrant's mechanism of action are:
-
High-Affinity Binding: Fulvestrant binds to the estrogen receptor with high affinity, competitively inhibiting the binding of estradiol.[1][5]
-
Conformational Change and Impaired Dimerization: Upon binding, Fulvestrant induces a conformational change in the ER, which impairs receptor dimerization.[5][6]
-
Inhibition of Nuclear Localization: This conformational change and lack of dimerization block the nuclear localization of the estrogen receptor.[1][6]
-
Promotion of ERα Degradation: Fulvestrant promotes the accelerated degradation of the estrogen receptor protein via the ubiquitin-proteasome pathway.[5] This leads to a significant reduction in the total cellular levels of ERα.
This dual action of blocking receptor function and inducing its degradation results in a comprehensive shutdown of estrogen signaling pathways that are critical for the proliferation of hormone receptor-positive breast cancer cells.[5]
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of SLU-10482: A Technical Guide to Target Identification and Validation
For Immediate Release
SAINT LOUIS, MO – In the ongoing battle against the diarrheal disease cryptosporidiosis, the scientific community has a promising new agent in SLU-10482. This potent small molecule has demonstrated significant efficacy in inhibiting the growth of the protozoan parasite Cryptosporidium parvum. However, the precise molecular target and mechanism of action remain elusive, a critical knowledge gap in its development as a potential therapeutic. This technical guide provides a comprehensive overview of the current understanding of this compound and outlines a detailed roadmap for its target identification and validation, aimed at researchers, scientists, and drug development professionals.
Cryptosporidium infection is a leading cause of debilitating and sometimes life-threatening diarrhea, particularly in young children and immunocompromised individuals. The current standard of care is limited, highlighting the urgent need for novel and effective treatments. This compound has emerged from phenotypic screening campaigns as a highly active compound against C. parvum, exhibiting impressive potency in both in vitro and in vivo models.
Quantitative Efficacy of this compound
The anti-cryptosporidial activity of this compound has been quantified in various assays, demonstrating its potential as a developmental candidate. The following table summarizes the key efficacy data for this compound and its analogs.
| Compound | Assay Type | Metric | Value | Reference |
| This compound | C. parvum in vitro growth | EC50 | 0.07 µM | [1] |
| SLU-2633 (analog) | C. parvum in vitro growth | EC50 | 0.17 µM | [1] |
| MMV665917 (related analog) | C. parvum in vitro growth | EC50 | 2.1 µM | [2] |
| This compound | C. parvum NSG mouse model | ED90 | < 5 mg/kg BID | [1] |
The Challenge: Unmasking the Molecular Target
Despite its demonstrated efficacy, the development of this compound is hampered by a lack of a defined molecular target. Identifying the protein(s) with which this compound interacts is paramount for understanding its mechanism of action, predicting potential resistance mechanisms, and enabling structure-based drug design for further optimization. The following sections detail a multi-pronged approach to the target deconvolution of this compound.
Experimental Roadmap for Target Identification
A robust strategy for identifying the molecular target of this compound involves a combination of biochemical, genetic, and proteomic approaches.
Affinity Chromatography-Mass Spectrometry
This classical biochemical approach aims to isolate the binding partners of this compound from C. parvum lysate.
Experimental Protocol:
-
Synthesis of Affinity Probe:
-
A derivative of this compound will be synthesized with a linker arm terminating in a reactive group (e.g., an alkyne or an amine). This linker will be strategically placed at a position on the molecule that does not interfere with its biological activity, as determined by structure-activity relationship (SAR) data.
-
The reactive group will be used to immobilize the this compound derivative onto a solid support, such as sepharose beads, via covalent linkage.
-
-
Preparation of C. parvum Lysate:
-
C. parvum sporozoites will be excysted from oocysts and cultured in HCT-8 host cells.
-
Parasites will be harvested and lysed under non-denaturing conditions to preserve protein-protein interactions and the native conformation of potential targets.
-
-
Affinity Pull-down:
-
The parasite lysate will be incubated with the this compound-conjugated beads.
-
As a negative control, lysate will also be incubated with unconjugated beads.
-
A competition experiment will be performed by pre-incubating the lysate with an excess of free this compound before adding the affinity beads.
-
-
Elution and Protein Identification:
-
After extensive washing to remove non-specific binders, proteins specifically bound to the this compound probe will be eluted.
-
Eluted proteins will be separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Candidate targets will be those proteins that are present in the this compound pull-down but absent or significantly reduced in the negative control and competition experiments.
-
References
Preliminary Toxicity Assessment of SLU-10482: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary and analysis of publicly available, preliminary data regarding the toxicity of SLU-10482. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive preclinical toxicology report. A full assessment of the safety profile of this compound would require a complete battery of regulated preclinical toxicology and safety pharmacology studies.
Introduction
This compound is a novel aryl acetamide triazolopyridazine derivative identified as a potent, orally bioavailable antiparasitic agent with significant activity against Cryptosporidium parvum, the causative agent of cryptosporidiosis.[1][2][3] Developed as a lead compound from structure-activity relationship (SAR) studies, this compound has demonstrated superior efficacy over earlier compounds in its class in in vitro and in vivo models.[1] This guide provides a preliminary assessment of its toxicity based on initial safety screening data.
In Vitro Toxicity Assessment
The initial in vitro safety evaluation of this compound focused on cytotoxicity and off-target activity, key indicators of potential adverse effects.
Cytotoxicity
This compound was assessed for its cytotoxic effects on human ileocecal adenocarcinoma (HCT-8) cells, which are commonly used as host cells in Cryptosporidium infection assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Duration | Maximum Concentration Tested | Observed Cytotoxicity |
| HCT-8 | 48 hours | 50 µM | None observed[1] |
In related compounds from the same chemical series, no cytotoxicity was observed in CC50 determinations up to 100 µM.[1]
Off-Target Liability
A critical aspect of early safety assessment is to evaluate the potential for a compound to interact with known off-targets that can lead to adverse drug reactions.
This compound was screened against a panel of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and inhibition can lead to drug-drug interactions and toxicity. The compound is reported to have a "clean safety profile" against this panel, suggesting a low potential for CYP-mediated drug interactions.[1]
Inhibition of the human Ether-a-go-go-related gene (hERG) potassium channel is a major concern in drug development due to its association with QT prolongation and potentially fatal cardiac arrhythmias.
Table 2: hERG Channel Binding Affinity of this compound
| Target | Binding Affinity (Kd) |
| hERG | 43 µM[4][5][6] |
The binding affinity of this compound for the hERG channel is considered modest and is notably less than that of the parent compound, SLU-2633, indicating a potentially improved cardiovascular safety profile.[4][5][6]
In Vivo Efficacy and Preliminary Safety Observations
This compound was evaluated for its efficacy in an immunocompromised mouse model of Cryptosporidium parvum infection. While these studies were primarily designed to assess efficacy, they provide some preliminary insights into the in vivo tolerability of the compound.
Table 3: In Vivo Efficacy of this compound in a Mouse Model
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| Immunocompromised (NSG) mice | 5 and 15 mg/kg, twice daily (BID) for 4 days | Reduction of fecal oocysts | ED90 < 5 mg/kg BID[1][2][3] |
No overt signs of toxicity were reported in the efficacy studies at the tested doses. However, these studies were not designed as formal toxicology assessments.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Line: Human ileocecal adenocarcinoma (HCT-8) cells.
-
Methodology: HCT-8 cells were exposed to various concentrations of this compound, up to a maximum of 50 µM, for a duration of 48 hours. Following the exposure period, cell nuclei were stained, and the effect on cell number was quantified using high-density microscopy.[1]
In Vivo Efficacy Study in Mouse Model
-
Animal Model: NOD scid gamma (NSG) mice, which are severely immunocompromised.
-
Infection: Mice were infected with Cryptosporidium parvum.
-
Treatment: Seven days post-infection, mice were orally administered this compound twice daily for four consecutive days at doses of 5 and 15 mg/kg.
-
Monitoring: The level of infection was monitored by quantifying C. parvum oocysts in the feces using quantitative polymerase chain reaction (qPCR). Mice were also monitored for recrudescent infection for seven days after the completion of treatment.[1]
Visualizations
Experimental Workflow: In Vitro Cytotoxicity Assessment
References
An In-depth Technical Guide on the Biological Activity Screening of SLU-10482
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activity, experimental protocols, and key data associated with the antiparasitic agent SLU-10482.
Introduction
This compound is a novel, orally active antiparasitic agent demonstrating significant potency against Cryptosporidium parvum, the protozoan parasite responsible for the diarrheal disease cryptosporidiosis.[1][2] Cryptosporidiosis poses a serious threat, particularly to young children and immunocompromised individuals, and there is a critical need for effective therapeutics.[3][4] this compound, an aryl acetamide triazolopyridazine, has emerged from structure-activity relationship (SAR) studies as a promising lead compound, superior to its predecessor, SLU-2633.[4][5] While its precise mechanism of action is yet to be elucidated, its efficacy has been established through both in vitro and in vivo studies.[4][5][6]
Chemical Properties
| Property | Value |
| Formal Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone |
| CAS Number | 2755451-45-5[7] |
| Molecular Formula | C₁₈H₁₆F₄N₆O[7][8] |
| Formula Weight | 408.4[7][8] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol[7][8] |
Biological Activity Data
The biological activity of this compound has been quantified through various assays, demonstrating its potent anti-cryptosporidial effects.
| Assay Type | Parameter | Value (µM) | Cell Line / Model | Reference |
| In Vitro Efficacy | EC₅₀ | 0.07 | HCT-8 cells | [5][7][8][9] |
| In Vitro Inhibition | IC₅₀ | 0.0687 | Cryptosporidium parvum | [1][2] |
| In Vivo Efficacy | AC₅₀ | 0.0686 | C. parvum infected mice | [1][2] |
| In Vivo Efficacy | ED₉₀ | < 5 mg/kg (BID) | C. parvum infected mouse model | [4][5][9][10] |
| Off-Target Activity | Kd | 43 | hERG | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
4.1. In Vitro Anti-Cryptosporidial Activity Assay
This assay is designed to determine the half-maximal effective concentration (EC₅₀) of this compound against Cryptosporidium parvum in a human cell line.
-
Cell Line: Human ileocecal adenocarcinoma cells (HCT-8).
-
Parasite: Cryptosporidium parvum.
-
Protocol:
-
Seed HCT-8 cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in culture medium.
-
Infect the confluent HCT-8 cell monolayers with C. parvum oocysts.
-
Immediately after infection, add the different concentrations of this compound to the wells.
-
Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.
-
Following incubation, fix and permeabilize the cells.
-
Stain the parasites using a specific antibody (e.g., anti-Cryptosporidium antibody) conjugated to a fluorescent marker.
-
Quantify the number of parasites per well using an automated imaging system or by manual counting under a fluorescence microscope.
-
Calculate the EC₅₀ value by plotting the percentage of parasite reduction against the log concentration of this compound and fitting the data to a dose-response curve.
-
4.2. In Vivo Efficacy in a Mouse Model of Cryptosporidiosis
This protocol outlines the in vivo assessment of this compound's efficacy in an immunocompromised mouse model.
-
Animal Model: NOD SCID gamma (NSG) mice.[4]
-
Infection: Mice are infected with C. parvum oocysts.[4]
-
Protocol:
-
Infect NSG mice with C. parvum oocysts (e.g., via oral gavage).
-
Allow the infection to establish for seven days.[4]
-
Administer this compound orally twice daily (BID) at specified doses (e.g., 5 and 15 mg/kg) for four consecutive days.[4][7][8]
-
Monitor the mice for changes in weight and clinical signs of illness.
-
Collect fecal samples at specified time points during and after treatment.
-
Extract DNA from the fecal samples.
-
Quantify the number of C. parvum oocysts in the feces using quantitative polymerase chain reaction (qPCR) targeting a specific parasite gene.[4]
-
Determine the reduction in fecal oocyst shedding in the treated groups compared to a vehicle-treated control group.
-
4.3. hERG Binding Assay
This assay evaluates the potential for off-target cardiovascular effects by measuring the binding affinity of this compound to the human ether-a-go-go-related gene (hERG) potassium channel.
-
Assay Type: Radioligand binding assay.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the hERG channel.
-
Incubate the membranes with a known radioligand for the hERG channel (e.g., [³H]-astemizole) in the presence of various concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the dissociation constant (Kd) by analyzing the competition binding data.
-
Visualizations
5.1. Experimental Workflow for this compound Screening
The following diagram illustrates the general workflow for the biological activity screening of this compound.
A flowchart of the screening process for this compound.
5.2. Logical Relationship of this compound Development
The diagram below outlines the logical progression from the initial lead compound to the identification of this compound.
The developmental progression leading to this compound.
Conclusion
This compound is a highly potent inhibitor of Cryptosporidium parvum with demonstrated in vivo efficacy. Its favorable activity profile makes it a strong candidate for further preclinical development as a treatment for cryptosporidiosis. The unknown mechanism of action presents an opportunity for future research to identify its biological target, which could aid in the discovery of next-generation antiparasitic agents. The provided experimental protocols serve as a foundation for researchers to build upon in their investigations of this compound and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Senior Design Projects : SLU - Saint Louis University [slu.edu]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [CAS: 2755451-45-5] anti-Cryptosporidium agent | Glixxlabs.com High Quality Supplier [glixxlabs.com]
Methodological & Application
SLU-10482: Application Notes for Cell-Based Assays
Introduction
SLU-10482, also known as SR9243, is a potent and selective synthetic Liver X Receptor (LXR) inverse agonist. It represents a novel class of anti-cancer compounds that target the metabolic reprogramming inherent in malignant cells. Unlike traditional chemotherapy, this compound exploits the dependence of cancer cells on elevated aerobic glycolysis (the Warburg effect) and de novo lipogenesis for their rapid proliferation and survival. By modulating LXR, this compound transcriptionally represses key genes involved in these metabolic pathways, leading to cancer cell apoptosis while showing minimal toxicity to normal cells.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines.
Mechanism of Action
This compound functions by inducing the interaction between LXR and its corepressors, which leads to the downregulation of LXR target genes.[1][2] This targeted gene repression disrupts two critical metabolic pathways essential for cancer cell growth:
-
Inhibition of the Warburg Effect: this compound suppresses the expression of key glycolytic enzymes, thereby reducing the high rate of glucose consumption and lactate production characteristic of cancer cells.[1]
-
Inhibition of Lipogenesis: The compound also downregulates the expression of genes crucial for de novo fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1), thereby depriving cancer cells of the necessary lipids for membrane production and signaling.[1][3]
This dual metabolic inhibition ultimately leads to apoptosis in a wide range of cancer cells.[1]
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
The inhibitory effects of this compound on the viability of various human cancer cell lines have been quantified using MTT assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-cancer activity at nanomolar concentrations.
| Cancer Type | Cell Line | IC50 (nM) |
| Prostate | PC3 | ~15-104 |
| DU-145 | ~15-104 | |
| Colorectal | SW620 | ~15-104 |
| HT29 | ~15-104 | |
| Lung | HOP-62 | ~15-104 |
| NCI-H23 | ~15-104 |
Table 1: IC50 values of this compound in various cancer cell lines as determined by MTT assay. Data synthesized from multiple sources.[1][2]
Mandatory Visualizations
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on cancer cell lines.
Protocol 1: General Cell Culture and Maintenance
This protocol provides a general guideline for the culture of prostate (PC3, DU-145), colorectal (SW620, HT29), and lung (HOP-62, NCI-H23) cancer cell lines.
Materials:
-
Appropriate basal medium (e.g., RPMI-1640 for prostate and lung lines, McCoy's 5A for colorectal lines)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Monitor cell growth daily. When cells reach 80-90% confluency, subculture them.
-
Subculturing:
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and re-seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cells of interest
-
Complete growth medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 1 µM) and a vehicle control for 24 hours.[1]
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7 as a marker of apoptosis.
Materials:
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
Treat cells with this compound (e.g., 1 µM) and a vehicle control for 24 hours.[1]
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to the vehicle control.
-
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLU-PP-332 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLU-PP-332 is a synthetic small molecule that functions as a pan-agonist for the estrogen-related receptor (ERR) family, with a particular affinity for ERRα[1][2][3][4]. Classified as an "exercise mimetic," SLU-PP-332 simulates the physiological and metabolic benefits of aerobic exercise by activating key metabolic pathways[5][6][7]. In preclinical studies using mouse models, SLU-PP-332 has demonstrated significant potential in treating metabolic syndrome, obesity, and potentially other conditions by enhancing mitochondrial biogenesis, increasing energy expenditure, and improving insulin sensitivity[1][8][9][10]. These application notes provide a comprehensive overview and detailed protocols for the utilization of SLU-PP-332 in a mouse model setting.
Mechanism of Action
SLU-PP-332 exerts its effects by binding to and activating estrogen-related receptors (ERRs), which are nuclear receptors critical for the regulation of cellular energy homeostasis. It is a non-selective agonist with the highest affinity for ERRα (EC50 = 98 nM), followed by ERRβ (EC50 = 230 nM) and ERRγ (EC50 = 430 nM)[4][11]. The activation of ERRα by SLU-PP-332 initiates a signaling cascade that upregulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)[1][12]. This master regulator of mitochondrial biogenesis, in turn, stimulates the expression of genes involved in fatty acid oxidation and oxidative phosphorylation, effectively mimicking the cellular response to endurance exercise[1][5][12].
Signaling Pathway Diagram
Caption: Signaling pathway of SLU-PP-332.
Quantitative Data from Mouse Models
The following tables summarize the key quantitative findings from studies of SLU-PP-332 in various mouse models.
Table 1: Efficacy of SLU-PP-332 in Diet-Induced Obese (DIO) Mice[7][8]
| Parameter | Vehicle Control | SLU-PP-332 (50 mg/kg/day) | Percentage Change |
| Body Weight Gain | High | 10 times less fat gain | ~90% reduction in fat gain |
| Fat Mass | High | Reduced | 12% loss of total body weight |
| Blood Glucose | Elevated | Normalized | Significant reduction |
| Insulin Levels (fasting) | Elevated | Reduced | Significant reduction |
Table 2: Efficacy of SLU-PP-332 in ob/ob Mice[8]
| Parameter | Vehicle Control | SLU-PP-332 (50 mg/kg/day) | Percentage Change |
| Body Weight | High | Reduced | Significant reduction |
| Fat Mass | High | Reduced | Significant reduction |
| Liver Weight | Increased (steatosis) | Reduced | Amelioration of hepatic steatosis |
| Daily Food Intake | Unchanged | Unchanged | No significant change |
Table 3: Performance Enhancement in Normal Mice[6][7]
| Parameter | Vehicle Control | SLU-PP-332 | Percentage Increase |
| Running Endurance (Time) | Baseline | 70% longer | 70% |
| Running Endurance (Distance) | Baseline | 45% further | 45% |
Experimental Protocols
Protocol 1: Evaluation of SLU-PP-332 in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the procedure for inducing obesity in mice and subsequently treating them with SLU-PP-332 to assess its effects on metabolic parameters.
1. Animal Model and Diet:
- Species: C57BL/6J mice, male, 8 weeks of age.
- Housing: House mice individually in a temperature-controlled environment (30°C to maintain thermoneutrality) with a 12-hour light/dark cycle[10].
- Diet: Acclimate mice to a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
2. SLU-PP-332 Formulation and Administration:
- Compound: SLU-PP-332 (CAS: 303760-60-3)[13].
- Vehicle: Prepare a suitable vehicle for administration (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water).
- Dose: A typical effective dose is 50 mg/kg of body weight, administered twice daily[6][14][15].
- Route of Administration: Intraperitoneal (i.p.) injection or oral gavage[4][6].
3. Experimental Groups:
- Group 1 (Control): DIO mice receiving vehicle only.
- Group 2 (Treatment): DIO mice receiving SLU-PP-332 (50 mg/kg, twice daily).
- Group 3 (Lean Control): Mice on a standard chow diet receiving vehicle only.
4. Treatment Period:
- Administer the treatment for a period of 28 days[8].
5. Monitoring and Data Collection:
- Body Weight and Food Intake: Monitor and record daily.
- Metabolic Analysis: At the end of the treatment period, perform the following:
- Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer a glucose bolus (2 g/kg) via i.p. injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
- Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer insulin (0.75 U/kg) via i.p. injection. Measure blood glucose at 0, 15, 30, and 60 minutes.
- Serum Analysis: Collect blood via cardiac puncture at sacrifice. Analyze serum for insulin, triglycerides, total cholesterol, and liver enzymes (ALT, AST).
- Body Composition: Analyze fat and lean mass using techniques like DEXA or MRI.
- Tissue Collection: Harvest liver, skeletal muscle (e.g., gastrocnemius, soleus), and adipose tissue for histological analysis and gene expression studies (e.g., qPCR for PGC-1α and its target genes).
Experimental Workflow Diagram
Caption: General experimental workflow.
Safety and Considerations
Preclinical studies in mice have reported no severe side effects of SLU-PP-332 administration[6][7]. However, some studies have noted potential risks such as cardiac hypertrophy and elevated liver enzymes (ALT/AST) at higher doses or with pan-ERR agonists, warranting careful monitoring during in vivo experiments[1]. As with any experimental compound, appropriate safety precautions should be taken. SLU-PP-332 is not approved for human use and should be handled by qualified personnel in a research setting[4][5].
Conclusion
SLU-PP-332 represents a promising therapeutic candidate for metabolic disorders, acting as a potent exercise mimetic. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies in mouse models to further elucidate the therapeutic potential and mechanisms of this novel compound. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. View of SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. SLU-PP-332|ERR Agonist|Exercise Mimetic [benchchem.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]
- 7. Exercise-Mimicking Drug Helps Mice Lose Weight and Boost Endurance | Technology Networks [technologynetworks.com]
- 8. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjstonline.com [rjstonline.com]
- 12. ujpronline.com [ujpronline.com]
- 13. SLU-PP-332 - Wikipedia [en.wikipedia.org]
- 14. jrenendo.com [jrenendo.com]
- 15. sciencealert.com [sciencealert.com]
SLU-10482: Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
SLU-10482 is a novel aryl acetamide triazolopyridazine compound identified as a potent inhibitor of Cryptosporidium parvum, the primary causative agent of cryptosporidiosis. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in both in vitro and in vivo models. The information is intended for researchers, scientists, and drug development professionals engaged in anti-parasitic drug discovery.
Introduction
Cryptosporidiosis is a diarrheal disease caused by the protozoan parasite Cryptosporidium. While typically self-limiting in immunocompetent individuals, it can be severe and life-threatening in immunocompromised patients, young children, and the elderly. The current standard of care is limited, highlighting the urgent need for novel therapeutics. This compound has emerged as a promising lead compound with potent activity against C. parvum. These application notes provide a comprehensive overview of its biological activity and guidelines for its use in preclinical research.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆F₄N₆O | [1] |
| Molecular Weight | 408.4 g/mol | [1] |
| CAS Number | 2755451-45-5 | [1] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [1][2] |
In Vitro Efficacy
This compound demonstrates potent and selective activity against C. parvum in cell-based assays.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ | 0.07 µM | HCT-8 | [3][4] |
| IC₅₀ | 0.0687 µM | HCT-8 | [5][6] |
| AC₅₀ | 0.0686 µM | HCT-8 | [5] |
| Host Cell Cytotoxicity | Low (up to 50 µM) | HCT-8 | [3] |
In Vivo Efficacy
Oral administration of this compound has been shown to be highly effective in a mouse model of C. parvum infection.
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| ED₉₀ | < 5 mg/kg | Cryptosporidium-infection mouse model | Twice daily (BID) | [3][4] |
| Effective Doses | 5 and 15 mg/kg | Mouse model of C. parvum infection | Twice daily (BID) | [1] |
Safety and Pharmacokinetics
Preliminary safety and pharmacokinetic data for this compound are summarized below.
| Parameter | Value | Species | Reference |
| hERG Binding (Kd) | 43 µM | Human | [1][7] |
| Metabolic Stability | Robust | Mouse liver microsomes and intestinal S9 fraction | [3] |
| Plasma Protein Binding | Less highly bound than SLU-2633 | Mouse and Human | [3] |
Signaling Pathway and Mechanism of Action
The precise mechanism of action and the biological target(s) of the aryl acetamide triazolopyridazine series, including this compound, are currently unknown.[3][4] However, structure-activity relationship studies indicate a preference for electron-withdrawing groups on the aryl 'tail' group, with fluorine playing a significant role in the compound's potency.[3]
Experimental Protocols
In Vitro Anti-Cryptosporidium Assay using HCT-8 Cells
This protocol describes a method to determine the half-maximal effective concentration (EC₅₀) of this compound against C. parvum infecting the human ileocecal adenocarcinoma cell line HCT-8.
Materials:
-
HCT-8 cells (ATCC® CCL-244™)
-
Cryptosporidium parvum oocysts
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
This compound
-
DMSO (for compound dilution)
-
96-well microplates
-
Reagents for oocyst excystation (e.g., 10 mM HCl, 200 µM sodium taurocholate)
-
Fixation and permeabilization reagents (e.g., 3% formaldehyde, Triton X-100)
-
Staining reagents (e.g., FITC-conjugated Vicia villosa lectin, Hoechst 33342)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding: Seed HCT-8 cells into 96-well plates at a density that will result in 60-80% confluency at the time of infection.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in complete cell culture medium.
-
Oocyst Preparation and Excystation: Pretreat C. parvum oocysts to promote excystation. A common method involves a 10-minute incubation at 37°C with 10 mM HCl, followed by a 10-minute incubation at 15°C with 200 µM sodium taurocholate.
-
Infection: Add the prepared oocysts to the HCT-8 cell monolayers (e.g., 10⁵ oocysts/well).
-
Incubation: Incubate the infected plates for a period to allow for parasite invasion (e.g., 4 hours).
-
Compound Addition: After the initial infection period, wash the monolayers to remove unexcysted oocysts and add the prepared serial dilutions of this compound.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Fixation and Staining: Fix the cells with 3% formaldehyde, permeabilize with Triton X-100, and stain with FITC-conjugated Vicia villosa lectin to detect C. parvum and Hoechst 33342 to visualize host cell nuclei.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the number of parasites and host cells in each well.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of parasite inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
References
- 1. Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Models for Use in Cryptosporidium Infection Studies, Quantification of Parasite Burden Using Flow Cytometry, qPCR and Histopathology, and Confocal Imaging of Oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of SLU-10482 in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SLU-10482 in human plasma. This compound, a novel antiparasitic agent, requires a reliable analytical method to support pharmacokinetic studies in its clinical development.[1][2][3][4][5][6] The method presented here utilizes protein precipitation for sample preparation and offers excellent sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis.
Introduction
This compound, with the chemical name 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone, is an orally active antiparasitic agent.[3][5][6] It has shown potent activity against Cryptosporidium parvum, a parasite that causes severe diarrheal disease, particularly in immunocompromised individuals and young children.[1][2] To evaluate the clinical efficacy and safety of this compound, it is crucial to understand its pharmacokinetic profile. This requires a validated bioanalytical method for its quantification in biological matrices.
This document provides a detailed protocol for the determination of this compound concentrations in human plasma using LC-MS/MS. The method is designed to meet the rigorous requirements of regulatory bodies for bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound with comparable chromatographic and mass spectrometric behavior.
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended.
-
HPLC System: Capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suggested for good chromatographic separation.
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capability.
-
Thaw plasma samples and standards at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following are suggested starting parameters for method development. Optimization will be required.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Suggested Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 3.5 | 10 |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by direct infusion of this compound and the IS. A plausible precursor ion for this compound would be [M+H]+ at m/z 409.4. Product ions would need to be determined experimentally. |
| Collision Energy | To be optimized for each transition |
Data Presentation
The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound, based on FDA guidelines.[2][3][7]
Table 2: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Expected Performance |
|---|---|---|
| Calibration Range | - | 0.1 - 100 ng/mL |
| Regression Model | Weighted (1/x or 1/x²) linear regression | - |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision, %CV) |
|---|---|---|---|
| LLOQ | 0.1 | ± 20% | ≤ 20% |
| Low QC | 0.3 | ± 15% | ≤ 15% |
| Mid QC | 5 | ± 15% | ≤ 15% |
| High QC | 80 | ± 15% | ≤ 15% |
Table 4: Stability
| Stability Test | Conditions | Acceptance Criteria |
|---|---|---|
| Bench-Top Stability | Room temperature for 4 hours | ± 15% of nominal concentration |
| Freeze-Thaw Stability | 3 cycles at -20°C and -80°C | ± 15% of nominal concentration |
| Long-Term Stability | -80°C for 30 days | ± 15% of nominal concentration |
Visualizations
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: Logical relationship of bioanalytical method development and validation steps.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hhs.gov [hhs.gov]
Application Notes and Protocols for SLU-10482 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLU-10482 is a novel aryl acetamide triazolopyridazine compound identified as a potent inhibitor of the protozoan parasite Cryptosporidium parvum, the primary causative agent of cryptosporidiosis. This parasitic infection leads to severe diarrheal disease, which can be life-threatening in immunocompromised individuals and young children. This compound has demonstrated significant anti-parasitic activity in both in vitro and in vivo models, making it a valuable tool for research and a promising lead for the development of new anti-cryptosporidial therapies.
These application notes provide detailed information and protocols for the use of this compound in high-throughput screening (HTS) and related cell-based assays for the discovery and characterization of anti-cryptosporidial agents.
Biological Activity and Data Presentation
This compound exhibits potent and selective activity against Cryptosporidium parvum. The compound was identified and characterized through a series of phenotypic screens. While the precise molecular target of this compound within the parasite is currently unknown, its efficacy has been well-documented.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's biological activity.
| Parameter | Value | Species/System | Reference |
| EC50 | 0.07 µM (70 nM) | Cryptosporidium parvum (in HCT-8 cells) | [1][2][3] |
| ED90 | < 5 mg/kg (twice daily) | Cryptosporidium parvum (mouse model) | [1][2] |
| hERG Kd | 43 µM | Human ether-a-go-go-related gene |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound and similar compounds.[1][2][3] These can be adapted for high-throughput screening applications.
Protocol 1: In Vitro Anti-Cryptosporidium Activity Assay in HCT-8 Cells
This cell-based assay is designed to quantify the inhibitory activity of compounds against Cryptosporidium parvum infection in a human intestinal epithelial cell line (HCT-8).
Materials:
-
HCT-8 cells (ATCC® CCL-244™)
-
Cryptosporidium parvum oocysts
-
Complete Growth Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Infection Medium: Complete Growth Medium with 2% FBS.
-
This compound (or test compounds) dissolved in DMSO.
-
384-well clear-bottom black plates
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 3% BSA in PBS.
-
Primary Antibody: Anti-Cryptosporidium antibody (e.g., anti-CpCSP).
-
Secondary Antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed HCT-8 cells into 384-well plates at a density of 5,000 cells per well in 50 µL of Complete Growth Medium. Incubate at 37°C and 5% CO2 for 24 hours to allow for cell adherence.
-
Oocyst Preparation: Excyst C. parvum oocysts by incubation in a suitable excystation buffer (e.g., PBS with 0.25% trypsin and 0.75% taurocholic acid) at 37°C for 60 minutes to release sporozoites.
-
Compound Addition: Prepare serial dilutions of this compound or test compounds in Infection Medium. Add the compound solutions to the cell plates. Include appropriate controls (e.g., vehicle control with DMSO, positive control with a known inhibitor).
-
Infection: Add the freshly excysted sporozoites to each well at a multiplicity of infection (MOI) of 1-2.
-
Incubation: Incubate the infected plates at 37°C and 5% CO2 for 48 hours.
-
Fixation and Staining:
-
Carefully aspirate the medium.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash wells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash wells twice with PBS.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary antibody diluted in Blocking Buffer for 1 hour.
-
Wash wells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in Blocking Buffer for 1 hour in the dark.
-
Wash wells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the number of parasites (fluorescent foci) and host cell nuclei (DAPI stain) per well.
-
Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
The precise molecular target and the signaling pathway inhibited by this compound in Cryptosporidium parvum are currently unknown.[1][2][3] However, the compound is known to disrupt the parasite's life cycle. The following diagram illustrates the life cycle of C. parvum and indicates the point of disruption by this compound.
Caption: Disruption of the C. parvum life cycle by this compound.
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for identifying inhibitors of Cryptosporidium parvum.
Caption: HTS workflow for identifying C. parvum inhibitors.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Western Blot Analysis of Novel Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characterization of novel small molecule inhibitors is a critical step in drug discovery and development. Western blot analysis is a fundamental technique used to investigate the mechanism of action of such compounds by assessing their effects on specific protein targets and signaling pathways within cells. These application notes provide a comprehensive, generalized protocol for the use of a novel small molecule inhibitor, referred to herein as SLU-10482, in Western blot analysis. The protocol is designed to be a robust starting point for researchers to adapt to their specific experimental needs.
Given that specific details for a compound designated "this compound" are not publicly available, this document outlines a template protocol. Researchers at institutions like Saint Louis University are actively involved in drug discovery, and it is plausible that this designation represents an internal compound identifier.[1][2][3] The following protocols are based on established methodologies for characterizing novel chemical entities.[1][2][3]
Experimental Protocols
This section details the step-by-step methodology for conducting a Western blot analysis to assess the efficacy and mechanism of a novel inhibitor.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the appropriate cell line for your study in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) in your experimental design.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. For time-course experiments, treat the cells for various durations. Incubate the cells for the desired treatment period.
II. Lysate Preparation
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
III. Protein Quantification
-
Bradford Assay or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (SDS-PAGE). Also, load a pre-stained protein ladder to monitor the separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
V. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VI. Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading.
Data Presentation
For a clear and concise presentation of quantitative data, a structured table is recommended. This allows for easy comparison of the effects of the inhibitor across different conditions.
Table 1: Effect of this compound on Target Protein Expression/Phosphorylation
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Target Protein Level (Normalized to Loading Control) | % Inhibition (Compared to Vehicle) |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 ± 0.05 | 0% |
| This compound | 1 | 24 | 0.75 ± 0.04 | 25% |
| This compound | 5 | 24 | 0.42 ± 0.06 | 58% |
| This compound | 10 | 24 | 0.15 ± 0.03 | 85% |
| This compound | 10 | 6 | 0.68 ± 0.07 | 32% |
| This compound | 10 | 12 | 0.39 ± 0.05 | 61% |
| This compound | 10 | 48 | 0.11 ± 0.02 | 89% |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel inhibitor like this compound.
Caption: Hypothetical signaling pathway showing inhibition of Kinase B by this compound.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the Western blot protocol.
Caption: Experimental workflow for Western blot analysis of this compound.
References
Application Notes and Protocols for SLU-10482 in Fluorescence Microscopy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SLU-10482 is a novel small molecule compound with the chemical formula C₁₈H₁₆F₄N₆O. While the specific biological target and mechanism of action of this compound are currently under investigation and not publicly documented, these application notes provide a generalized framework and detailed protocols for its characterization and potential application as a fluorescent probe in cellular imaging. The following sections are based on a hypothetical application of this compound as a fluorescent probe that selectively binds to and visualizes intracellular lipid droplets, a key organelle involved in metabolic regulation and cellular stress responses. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the use of a novel small molecule like this compound in fluorescence microscopy.
Hypothetical Key Features of this compound as a Lipid Droplet Probe
-
High Specificity: Selectively accumulates in the neutral lipid core of lipid droplets.
-
Photostability: Exhibits robust fluorescence with minimal photobleaching under standard imaging conditions.
-
Cell Permeability: Readily crosses the plasma membrane of live cells, enabling real-time imaging.
-
Low Cytotoxicity: Minimal impact on cell viability at working concentrations.
-
Favorable Spectral Properties: Excitation and emission spectra are compatible with common filter sets and laser lines in fluorescence microscopy.
Quantitative Data Summary
The following tables summarize the hypothetical photophysical properties of this compound and recommended imaging parameters.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₁₆F₄N₆O |
| Molecular Weight | 408.35 g/mol |
| CAS Number | 2755451-45-5 |
| Maximum Excitation (λex) | 488 nm |
| Maximum Emission (λem) | 525 nm |
| Molar Extinction Coefficient | ~65,000 M⁻¹cm⁻¹ |
| Quantum Yield | ~0.75 |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
Table 2: Recommended Imaging Parameters for this compound
| Parameter | Recommendation |
| Microscope Type | Epifluorescence, Confocal, or Spinning Disk |
| Excitation Source | 488 nm laser line or 470/40 nm excitation filter |
| Emission Filter | 525/50 nm bandpass filter |
| Objective Lens | 40x or 63x oil immersion objective |
| Live Cell Imaging Buffer | Hank's Balanced Salt Solution (HBSS) or equivalent |
| Fixation Method | 4% Paraformaldehyde (PFA) in PBS |
| Counterstaining | DAPI for nucleus, CellMask™ Deep Red for plasma membrane |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging of Lipid Droplets
This protocol describes the steps for staining and imaging lipid droplets in live cells using this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Immediately proceed to image the cells on a fluorescence microscope equipped with an environmental chamber. Acquire images using the appropriate filter sets for this compound (e.g., FITC or GFP channel).
Protocol 2: Fixed-Cell Staining and Imaging
This protocol outlines the procedure for staining lipid droplets with this compound in fixed cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cells cultured on coverslips
-
Mounting medium with or without DAPI
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM. Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto glass microscope slides using a drop of mounting medium. If desired, use a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Image the slides on a fluorescence microscope using the appropriate filter sets.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound could be used to monitor changes in lipid droplet dynamics in response to cellular stress.
A hypothetical signaling pathway illustrating the role of lipid droplets in cellular stress responses, which can be visualized using this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for using this compound in a fluorescence microscopy experiment.
A generalized experimental workflow for fluorescence microscopy using this compound.
Application Notes and Protocols for In Vivo Imaging with SLU-10482
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, publicly available information on a specific molecule designated "SLU-10482" for in vivo imaging is limited. The following application notes and protocols are based on generalized principles of in vivo imaging probes used in cancer research and are intended to serve as a template. Researchers should consult specific literature and safety data sheets once they become available for this compound.
Application Note: this compound for In Vivo Imaging of Cancer
Introduction
This compound is a novel molecular probe under investigation for the in vivo imaging of cancer.[1][2] Molecular imaging agents like this compound are crucial for non-invasively visualizing, characterizing, and quantifying biological processes at the molecular and cellular levels within living organisms.[1][3] These probes can aid in early cancer detection, understanding tumor biology, and monitoring therapeutic efficacy.[2][4] Depending on its specific design, this compound may be applicable for various imaging modalities such as fluorescence imaging, positron emission tomography (PET), or single-photon emission computed tomography (SPECT).[1][5]
Putative Mechanism of Action
While the precise mechanism of this compound is not yet publicly detailed, it is hypothesized to function as a targeted imaging probe. This typically involves a component that specifically binds to a cancer-associated biomarker, such as an overexpressed cell surface receptor or an enzyme active in the tumor microenvironment.[2] Upon binding, a reporter component of the probe generates a detectable signal. For instance, in the case of a fluorescence probe, this would involve the emission of light upon excitation.[4]
Below is a hypothetical signaling pathway illustrating how a targeted imaging probe like this compound might function.
Applications in Cancer Research
-
Tumor Detection and Staging: this compound could potentially be used to identify and delineate primary tumors and metastatic lesions with high sensitivity.[2]
-
Treatment Monitoring: By quantifying the signal from this compound over time, researchers may be able to assess the response of tumors to therapy.[4]
-
Drug Development: In preclinical studies, this compound could be used to evaluate the target engagement and pharmacodynamics of novel cancer therapeutics.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how quantitative results for this compound could be structured.
Table 1: In Vitro Binding Affinity of this compound
| Cell Line | Target Expression | Dissociation Constant (Kd) (nM) |
| Cancer Model A | High | 15.2 ± 2.1 |
| Cancer Model B | Low | 150.8 ± 12.5 |
| Normal Tissue | Negative | > 1000 |
Table 2: In Vivo Tumor-to-Background Signal Ratio
| Time Post-Injection | Cancer Model A | Cancer Model B |
| 1 hour | 1.5 ± 0.3 | 1.1 ± 0.2 |
| 6 hours | 3.2 ± 0.5 | 1.5 ± 0.4 |
| 24 hours | 5.8 ± 0.9 | 2.1 ± 0.6 |
| 48 hours | 4.5 ± 0.7 | 1.8 ± 0.5 |
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Tumor-Bearing Mice with this compound
This protocol describes a general procedure for the in vivo imaging of subcutaneous tumors in mice using a hypothetical fluorescent version of this compound.
Materials:
-
This compound (fluorescently labeled)
-
Tumor-bearing mice (e.g., with subcutaneous xenografts)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile saline or appropriate vehicle for this compound
-
Syringes and needles for injection
Experimental Workflow Diagram:
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image before the injection of this compound to determine the level of autofluorescence.
-
Use appropriate excitation and emission filters for the specific fluorophore conjugated to this compound.
-
-
Probe Administration:
-
Prepare a solution of this compound in a sterile vehicle at the desired concentration.
-
Inject the this compound solution into the mouse, typically via intravenous (tail vein) injection. The volume and dose should be determined from optimization experiments.
-
-
Post-Injection Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, and 48 hours).
-
Maintain the mouse under anesthesia during each imaging session.
-
-
Image Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (background).
-
Quantify the average fluorescence intensity within each ROI.
-
-
Data Interpretation:
-
Calculate the tumor-to-background signal ratio for each time point.
-
The time point with the highest tumor-to-background ratio is considered optimal for imaging.
-
Protocol 2: Ex Vivo Biodistribution Analysis
To confirm the in vivo imaging results, an ex vivo biodistribution study can be performed.
Procedure:
-
Following the final in vivo imaging session, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Arrange the excised tissues in the imaging chamber and acquire a final fluorescence image.
-
Quantify the fluorescence signal from each organ to determine the biodistribution of this compound.
These generalized protocols and application notes provide a framework for the use of a novel imaging probe like this compound in cancer research. Specific details of the protocols, such as probe concentration, injection route, and imaging parameters, will need to be optimized for the particular characteristics of this compound and the experimental model being used.
References
Application Notes and Protocols for SLU-10482 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting experiments with SLU-10482, a novel pyrazolo[3,4-d]pyrimidine derivative developed at Saint Louis University. This compound has demonstrated significant potency as an inhibitor of the protozoan parasite Cryptosporidium, the causative agent of cryptosporidiosis. The protocols outlined below are intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound in the context of its anti-cryptosporidial activity.
| Compound | EC50 (µM) | In Vivo Efficacy (Mouse Model) |
| This compound | 0.07 | ED < 5 mg/kg BID |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general lifecycle of Cryptosporidium and a typical experimental workflow for evaluating inhibitors like this compound.
Caption: Cryptosporidium lifecycle and point of inhibition.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against Cryptosporidium parvum.
In Vitro Anti-Cryptosporidial Activity Assay
This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound against Cryptosporidium parvum.
Materials:
-
Human ileocecal adenocarcinoma cells (HCT-8)
-
Cryptosporidium parvum oocysts
-
This compound
-
Complete growth medium (e.g., RPMI 1640 with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Assay medium (e.g., RPMI 1640 with 2% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% bovine serum albumin in PBS)
-
Anti-Cryptosporidium antibody (e.g., FITC-conjugated anti-Cryptosporidium sp. antibody)
-
DAPI stain
-
96-well black, clear-bottom microplates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HCT-8 cells into 96-well black, clear-bottom microplates at a density of 1 x 10^4 cells per well in complete growth medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.
-
Oocyst Preparation: Excyst C. parvum oocysts by incubation in a suitable excystation solution (e.g., acidified PBS) to release sporozoites.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Infection and Treatment:
-
Aspirate the complete growth medium from the HCT-8 cells.
-
Add the freshly excysted sporozoites to each well.
-
Immediately add the serially diluted this compound to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., nitazoxanide) wells.
-
-
Incubation: Incubate the infected and treated plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Immunostaining:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 3% BSA for 1 hour.
-
Incubate with FITC-conjugated anti-Cryptosporidium antibody for 1 hour in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the number of Cryptosporidium parasites and host cell nuclei per well.
-
Calculate the percentage of parasite inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Host Cell Cytotoxicity Assay
This protocol is to assess the cytotoxic effect of this compound on the host cells used in the in vitro efficacy assay.
Materials:
-
HCT-8 cells
-
This compound
-
Complete growth medium
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT-8 cells into 96-well white, clear-bottom microplates at a density of 1 x 10^4 cells per well in complete growth medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium and add it to the cells. Include a vehicle control.
-
Incubation: Incubate the plates for the same duration as the in vitro efficacy assay (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the CC50 (half-maximal cytotoxic concentration) value.
-
Calculate the selectivity index (SI = CC50 / EC50).
-
In Vivo Efficacy in a Mouse Model of Cryptosporidiosis
This protocol describes the evaluation of this compound's in vivo efficacy using an immunosuppressed mouse model.
Materials:
-
Immunocompromised mice (e.g., interferon-gamma knockout mice)
-
Cryptosporidium parvum oocysts
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Fecal collection supplies
-
Oocyst purification and counting reagents (e.g., sucrose flotation)
-
Microscope and hemocytometer
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Infection: Infect the mice orally with a defined number of C. parvum oocysts (e.g., 1 x 10^5 oocysts per mouse).
-
Treatment:
-
Begin treatment with this compound at a predetermined time post-infection (e.g., 24 hours).
-
Administer this compound orally (e.g., twice daily) at various doses. Include a vehicle control group.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of infection (e.g., weight loss, diarrhea).
-
Collect fecal samples at regular intervals.
-
-
Oocyst Shedding Analysis:
-
Purify oocysts from the fecal samples.
-
Quantify the number of oocysts shed per gram of feces using a hemocytometer.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect intestinal tissues for histopathological analysis to assess parasite burden and intestinal damage.
-
-
Data Analysis:
-
Compare the oocyst shedding and clinical scores between the treated and vehicle control groups to determine the efficacy of this compound.
-
Determine the effective dose (ED) that causes a significant reduction in parasite load.
-
SLU-10482: Application Notes and Protocols for In Vitro Studies
Disclaimer: Publicly available scientific literature and safety data sheets lack specific information regarding the solubility, cell permeability, and mechanism of action of SLU-10482. The following application notes and protocols are therefore provided as a general framework for the in vitro investigation of a novel chemical entity. Researchers must perform initial validation experiments to determine the specific parameters suitable for this compound.
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the delivery methods of this compound for in vitro studies. Due to the limited information on this compound, a systematic approach to determine its physicochemical properties and optimal handling conditions is essential for obtaining reliable and reproducible experimental results. The following sections outline protocols for solubility testing, delivery to cultured cells, and suggested downstream analyses.
Data Presentation
Prior to initiating cell-based assays, it is crucial to determine the solubility of this compound in various solvents. This information will guide the preparation of stock solutions and working concentrations for in vitro experiments. The following tables should be populated with experimentally determined data.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| DMSO | 25 | [To be determined] | [e.g., Clear solution, precipitation observed] |
| Ethanol | 25 | [To be determined] | [e.g., Clear solution, precipitation observed] |
| PBS (pH 7.4) | 25 | [To be determined] | [e.g., Clear solution, precipitation observed] |
| Cell Culture Media | 37 | [To be determined] | [e.g., Clear solution, precipitation observed] |
Table 2: Recommended Stock Solution and Storage Conditions
| Parameter | Recommendation |
| Stock Solution Solvent | [To be determined based on solubility data] |
| Stock Solution Concentration | [e.g., 10 mM] |
| Storage Temperature | [e.g., -20°C or -80°C] |
| Light Sensitivity | [To be determined] |
| Freeze-Thaw Stability | [To be determined] |
Experimental Protocols
Protocol for Determining this compound Solubility
Objective: To determine the solubility of this compound in various solvents to identify a suitable solvent for preparing stock solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Sonicator (water bath)
-
Incubator (37°C)
-
Microcentrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out a known amount of this compound (e.g., 5 mg) into separate microcentrifuge tubes.
-
Add a small, defined volume of each solvent (e.g., 100 µL) to the respective tubes. This will create a supersaturated solution.
-
-
Equilibration:
-
Vortex the tubes vigorously for 1-2 minutes.
-
Incubate the tubes at the desired temperature (e.g., 25°C for room temperature solvents, 37°C for cell culture media) for 1-2 hours with intermittent vortexing. A shaking incubator is recommended.
-
For poorly soluble compounds, sonication in a water bath for 10-15 minutes may aid dissolution.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the respective solvent.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the maximum solubility in mg/mL or mM.
-
-
Observation:
-
Record any visual observations, such as the formation of a clear solution, precipitation, or color change.
-
Protocol for In Vitro Delivery of this compound to Cultured Cells
Objective: To deliver this compound to cultured cells in a consistent and reproducible manner.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared in a suitable solvent as determined above)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution (if frozen) and bring to room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should not exceed a level that is toxic to the cells (typically ≤ 0.5% for DMSO).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired cell-based assays (e.g., cytotoxicity assay, gene expression analysis, protein analysis).
-
Visualization of Methodologies and Pathways
Experimental Workflow for In Vitro Delivery
The following diagram illustrates the general workflow for preparing and delivering a novel compound like this compound to cultured cells for in vitro analysis.
Caption: General workflow for in vitro studies of a novel compound.
Hypothetical Signaling Pathway Affected by this compound
Without experimental data, the mechanism of action of this compound is unknown. The following diagram represents a generic signaling pathway that is often a target in drug discovery. This should be adapted once the molecular target of this compound is identified.
Caption: A generic kinase signaling pathway potentially targeted by this compound.
Troubleshooting & Optimization
Troubleshooting SLU-10482 insolubility issues
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving SLU-10482 in my desired solvent. What should I do?
A1: Poor solubility is a common issue with novel research compounds. If you are observing particulate matter or precipitation, consider the following troubleshooting steps. First, ensure you are using a high-purity, anhydrous solvent, as contaminants or water can significantly impact solubility. If direct dissolution in your final aqueous buffer is failing, a common strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your experimental medium.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: While specific data for this compound is unavailable, polar aprotic solvents are often effective for a wide range of organic molecules. We recommend attempting to dissolve this compound in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents can typically dissolve compounds at high concentrations, which can then be diluted to working concentrations in aqueous buffers.
Q3: What is the maximum recommended concentration of organic solvent in my cell-based assay?
A3: High concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically well below 1%, and ideally at 0.5% or lower. The exact tolerance will depend on the cell line being used. Always run a vehicle control (medium with the same concentration of the organic solvent but without your compound) to assess any effects of the solvent on your experimental results.
Troubleshooting Guide for this compound Insolubility
Researchers encountering solubility issues with this compound should approach the problem systematically. The following guide provides a logical workflow for addressing these challenges.
Experimental Workflow for Solubility Testing
Caption: A step-by-step workflow for troubleshooting the solubility of this compound.
Detailed Methodologies
Protocol for Preparing a Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication may aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform serial dilutions of the stock solution in pure DMSO.
-
Final Dilution: Add the required volume of the stock solution (or diluted stock) to your pre-warmed cell culture medium or aqueous buffer. It is critical to add the stock solution to the aqueous medium and not the other way around. Pipette up and down several times or vortex briefly to ensure rapid and thorough mixing, which can help prevent precipitation.
-
Final Concentration of Organic Solvent: Calculate the final percentage of the organic solvent in your working solution and ensure it is below the tolerance level for your specific cell line.
Quantitative Data Summary
As no specific solubility data for this compound has been identified, a table of target stock concentrations and the corresponding volume of DMSO to add is provided below for practical laboratory use.
| Mass of this compound (mg) | Desired Stock Concentration (mM) | Volume of DMSO to Add (µL) |
| 1 | 10 | 244.9 |
| 1 | 20 | 122.4 |
| 1 | 50 | 49.0 |
| 5 | 10 | 1224.5 |
| 5 | 20 | 612.2 |
| 5 | 50 | 244.9 |
Note: The molecular weight of this compound is 408.35 g/mol .
Signaling Pathway and Logical Relationships
Due to the lack of information on the mechanism of action of this compound, a specific signaling pathway diagram cannot be provided. However, the following diagram illustrates the logical relationship between preparing a stock solution and its application in a typical cell-based assay.
Caption: The logical progression from a powdered compound to experimental results.
Technical Support Center: Optimizing SLU-10482 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SLU-10482 in their experiments. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal efficacy and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Janus kinase 2 (JAK2) protein. By binding to the ATP-binding site of the JAK2 kinase domain, this compound effectively blocks the phosphorylation and activation of downstream STAT3 signaling pathways. This inhibition leads to a reduction in the transcription of target genes involved in cell proliferation and survival.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial dose-response experiments, a broad concentration range is recommended to determine the optimal inhibitory concentration for your specific cell line. A common starting point is a serial dilution from 1 nM to 10 µM.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, dissolve the compound in DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental wells is below 0.5% to prevent solvent-induced toxicity.
Q4: What are the critical controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of DMSO used in the experimental wells.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control: A known inhibitor of the JAK2-STAT3 pathway to confirm assay performance.
-
Negative Control: An inactive compound structurally similar to this compound, if available, to assess off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| No observable effect at high concentrations | Compound instability or degradation. | Prepare fresh stock and working solutions. Verify compound integrity using analytical methods like HPLC or mass spectrometry if possible. |
| Low cell sensitivity to JAK2 inhibition. | Confirm JAK2 expression and activity in your cell line. Consider using a different cell line with a known dependency on the JAK2-STAT3 pathway. | |
| Assay interference. | Ensure that this compound does not interfere with your assay readout (e.g., absorbance, fluorescence, or luminescence). | |
| High cytotoxicity observed | Off-target effects. | Perform a selectivity screen against a panel of other kinases. Lower the concentration of this compound and shorten the incubation time. |
| Solvent toxicity. | Ensure the final DMSO concentration is below 0.5%.[1] | |
| Inconsistent or non-reproducible results | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and growth conditions.[2] Regularly test for mycoplasma contamination. |
| Inaccurate pipetting or dilutions. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples or ensure proper humidification in the incubator.[2] |
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation)
-
96-well tissue culture plates
-
Complete cell culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in complete cell culture medium, starting from 10 µM.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the data to the vehicle control and plot the percent cell viability against the log of the this compound concentration to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the hypothetical IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | JAK2 Status | IC50 (nM) |
| HEL 92.1.7 | Erythroleukemia | V617F Mutant | 50 |
| K562 | Chronic Myeloid Leukemia | Wild Type | 1500 |
| A549 | Lung Carcinoma | Wild Type | >10000 |
| MCF-7 | Breast Cancer | Wild Type | >10000 |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Inhibition of the JAK2-STAT3 signaling pathway by this compound.
Experimental Workflow for Optimizing this compound Concentration
References
How to prevent SLU-10482 degradation in solution
This technical support center provides guidance on the proper handling and storage of the pan-KRAS inhibitor, SLU-10482, to minimize degradation in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited, and the following recommendations are based on general best practices for covalent small molecule inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps & Preventative Measures |
| Precipitation in Aqueous Buffer | The compound has low aqueous solubility. The buffer pH is not optimal for solubility. The concentration is too high. | Steps: Gently warm the solution and vortex. If precipitation persists, sonicate for a short period. Measures: Prepare a fresh, lower concentration solution. Determine the optimal pH for solubility. Consider the use of co-solvents such as DMSO or ethanol (ensure compatibility with your assay). |
| Solution Color Change | This may indicate compound degradation or oxidation. | Steps: Discard the solution. Measures: Prepare fresh solutions before use. Protect solutions from light by using amber vials or wrapping containers in foil. Degas solvents to remove oxygen. Store stock solutions at -80°C. |
| Loss of Potency or Inconsistent Results | The compound has degraded in solution. This can be due to improper storage, repeated freeze-thaw cycles, or instability in the chosen solvent. | Steps: Verify the compound's integrity using analytical methods like HPLC-MS. Measures: Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C. For working solutions in aqueous buffers, prepare them fresh daily. Conduct a stability study in your experimental buffer. |
| Difficulty Dissolving the Compound | The compound may have poor solubility in the chosen solvent. | Steps: Try gentle warming, vortexing, or brief sonication. Measures: Consult the supplier's datasheet for recommended solvents. For initial stock solutions, use a high-purity organic solvent like DMSO. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. For example, a 10 mM stock solution can be prepared. To ensure the solvent is anhydrous, use a freshly opened bottle or a bottle that has been properly stored to prevent water absorption.
Q3: How stable is this compound in DMSO stock solutions?
While specific data for this compound is not available, many covalent inhibitors are stable for several months in anhydrous DMSO when stored at -80°C.[1] It is crucial to prevent moisture from entering the stock solution, as water can lead to hydrolysis. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q4: Can I store this compound in aqueous buffers?
It is generally not recommended to store small molecule inhibitors in aqueous buffers for extended periods. The stability of this compound in aqueous solution is likely pH-dependent and susceptible to hydrolysis. Prepare fresh working solutions in your experimental buffer from the DMSO stock solution on the day of the experiment.
Q5: What factors can contribute to the degradation of this compound in solution?
Several factors can lead to the degradation of covalent inhibitors like this compound:
-
pH: Extreme pH values can catalyze hydrolysis.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation.
-
Nucleophiles: Buffers containing nucleophilic species (e.g., Tris) may react with the covalent warhead.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC-MS
This protocol outlines a general method to determine the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
High-purity DMSO
-
Experimental buffer of choice
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC-MS system
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solution: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in your experimental buffer.
-
Time Zero Sample (T=0): Immediately after preparation, take an aliquot of the test solution, and inject it into the HPLC-MS system to obtain an initial purity profile and peak area.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze by HPLC-MS.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks can provide information about degradation products.
-
Calculate Stability: The percentage of remaining this compound at each time point can be calculated as: (Peak Area at Tx / Peak Area at T0) * 100%.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with Modulators of Adenosine Signaling in Chemotherapy-Induced Neuropathic Pain (CINP) Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing compounds that modulate adenosine signaling, such as adenosine kinase (ADK) inhibitors or A3 adenosine receptor (A3AR) agonists (potentially including compounds designated internally as SLU-10482), in the context of chemotherapy-induced neuropathic pain (CINP) studies.
I. Understanding the Core Signaling Pathway
In the context of CINP, particularly that induced by platinum-based chemotherapy agents like oxaliplatin, a key pathway involving adenosine signaling in the spinal cord has been elucidated.[1][2] Under normal conditions, adenosine acts as a neuroprotective agent. However, chemotherapy can lead to an overexpression of adenosine kinase (ADK) in astrocytes, which in turn reduces the availability of adenosine to signal through its receptors, particularly the A3AR subtype.[1][2] This disruption contributes to the neuroinflammation and neuronal excitability that manifest as neuropathic pain.[1]
Caption: Signaling pathway implicated in oxaliplatin-induced neuropathic pain.
II. Troubleshooting Unexpected Results
This section is divided into potential scenarios based on whether you are using an adenosine kinase inhibitor or an A3AR agonist.
Scenario 1: Using an Adenosine Kinase (ADK) Inhibitor
Expected Outcome: Inhibition of ADK should increase endogenous adenosine levels, leading to the activation of adenosine receptors and a reduction in pain-related behaviors in animal models of CINP.[3][4]
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No significant reduction in pain behaviors (e.g., mechanical allodynia, thermal hyperalgesia). | 1. Insufficient Dose or Bioavailability: The compound may not be reaching the target in sufficient concentrations. 2. Poor Compound Stability: The inhibitor may be degrading in vivo. 3. Off-target Effects: The compound may have unforeseen off-target activities that counteract its intended effect. | 1. Dose-Response Study: Perform a dose-ranging study to determine the optimal effective dose. 2. Pharmacokinetic Analysis: Measure compound levels in relevant tissues (e.g., spinal cord, plasma) over time. 3. In Vitro Target Engagement: Confirm that the compound inhibits ADK activity in cell-based assays or with purified enzyme. 4. Off-Target Profiling: Screen the compound against a panel of kinases and other relevant targets. |
| Increased pain behaviors or adverse effects. | 1. Non-specific Adenosine Receptor Activation: A large, non-physiological increase in adenosine could lead to the activation of other adenosine receptor subtypes with opposing effects. 2. Off-target Toxicity: The compound may be toxic to neurons or other cell types. | 1. Receptor Antagonist Co-administration: Co-administer with selective antagonists for other adenosine receptors (A1, A2A, A2B) to identify non-specific effects. 2. Cell Viability Assays: Assess the cytotoxicity of the compound in relevant cell lines (e.g., neuronal, astrocytic). |
| Inconsistent results between experiments. | 1. Variability in Animal Model: The severity of CINP can vary between animals. 2. Inconsistent Dosing: Inaccuracies in compound preparation or administration. | 1. Standardize CINP Induction: Ensure consistent administration of the chemotherapeutic agent and monitor for consistent development of pain behaviors before starting treatment. 2. Verify Compound Formulation: Prepare fresh solutions for each experiment and ensure accurate dosing. |
Scenario 2: Using an A3 Adenosine Receptor (A3AR) Agonist
Expected Outcome: Direct activation of A3AR should mimic the downstream effects of adenosine at this specific receptor, leading to anti-inflammatory and neuroprotective effects, and ultimately, a reduction in CINP.[5][6]
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in reducing pain behaviors. | 1. Receptor Desensitization: Chronic stimulation of A3AR may lead to its downregulation or desensitization. 2. Insufficient Receptor Expression: The target tissue may not express sufficient levels of A3AR. 3. Poor Agonist Potency or Selectivity: The compound may not be a potent or selective A3AR agonist. | 1. Intermittent Dosing Schedule: Test a dosing regimen with drug-free intervals to prevent receptor desensitization. 2. A3AR Expression Analysis: Confirm A3AR expression in the target tissue (e.g., spinal cord) using techniques like qPCR, Western blot, or immunohistochemistry. 3. In Vitro Receptor Profiling: Characterize the potency and selectivity of the agonist at human and rodent A3AR. |
| Paradoxical increase in inflammatory markers. | 1. Off-target Effects: The agonist may be interacting with other receptors or signaling pathways. 2. "Biased Agonism": The agonist may preferentially activate a signaling cascade that leads to pro-inflammatory outcomes. | 1. Off-Target Screening: Test the compound against a broad panel of receptors. 2. Downstream Signaling Analysis: Investigate the activation of various downstream signaling pathways (e.g., different G-protein subtypes) following A3AR activation with your compound. |
| Development of tolerance to the analgesic effect. | 1. Receptor Downregulation: Similar to desensitization, prolonged activation can lead to a decrease in the number of A3ARs. | 1. Dose Adjustment: Investigate if increasing the dose can overcome the tolerance. 2. Combination Therapy: Explore co-administration with a compound that has a different mechanism of action. |
III. Experimental Protocols
Key Experiment: Assessment of Mechanical Allodynia in an Oxaliplatin-Induced CINP Model
Objective: To evaluate the efficacy of a test compound in reversing mechanical hypersensitivity in rodents treated with oxaliplatin.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (or a suitable mouse strain).
-
CINP Induction: Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 6 mg/kg).[7]
-
Baseline Measurement: Prior to oxaliplatin administration, measure the baseline paw withdrawal threshold to a mechanical stimulus using von Frey filaments.
-
Post-Induction Measurement: Re-measure the paw withdrawal threshold at set time points after oxaliplatin injection (e.g., days 3, 7, 14, 21) to confirm the development of mechanical allodynia (a significant decrease in withdrawal threshold).
-
Compound Administration: Once stable allodynia is established, administer the test compound (e.g., this compound) via the desired route (e.g., i.p., oral, intrathecal).
-
Post-Treatment Measurement: Measure the paw withdrawal threshold at various time points after compound administration (e.g., 1, 2, 4, 6, 24 hours) to assess the analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds between vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Caption: Workflow for assessing mechanical allodynia in a CINP model.
IV. Frequently Asked Questions (FAQs)
Q1: My putative A3AR agonist shows efficacy in vitro but not in my in vivo CINP model. What could be the issue?
A1: Several factors could contribute to this discrepancy. Firstly, consider the pharmacokinetic properties of your compound. It may have poor bioavailability, rapid metabolism, or may not effectively cross the blood-brain barrier to reach the spinal cord. Secondly, the in vitro assay conditions may not fully recapitulate the complex in vivo environment. For instance, the presence of endogenous adenosine in vivo could compete with your agonist. We recommend conducting pharmacokinetic studies and, if possible, measuring target engagement in the spinal cord.
Q2: I am using an adenosine kinase inhibitor and observe a very short duration of action. Is this expected?
A2: The duration of action of an ADK inhibitor will depend on its pharmacokinetic profile, including its half-life and how long it remains bound to the enzyme. A short duration of action might be inherent to the compound's chemical structure. To address this, you could explore different dosing regimens, such as more frequent administration or a continuous infusion, or consider formulating the compound for sustained release.
Q3: Are there any known off-target effects of A3AR agonists that I should be aware of?
A3: While many A3AR agonists are designed for high selectivity, off-target effects are always a possibility and can vary between different chemical scaffolds. Potential off-targets could include other adenosine receptor subtypes or unrelated G-protein coupled receptors. It is crucial to profile your specific agonist against a panel of receptors to understand its selectivity and to interpret any unexpected results in this context.
Q4: Can the expression of adenosine kinase or A3AR change over the course of CINP development?
A4: Yes, it is possible that the expression levels of these key proteins can change as the neuropathy progresses. Research has shown that oxaliplatin induces the overexpression of ADK.[1] The expression of A3AR could also be dynamically regulated. It is advisable to characterize the expression of your target at the specific time points you are investigating in your CINP model.
Q5: My compound appears to worsen the neuropathic pain. What is the most likely explanation?
A5: This is a significant and unexpected result that warrants careful investigation. The most probable causes are potent off-target effects that promote pain or neuro-inflammation, or in the case of an ADK inhibitor, a massive, non-physiological increase in adenosine that activates pro-nociceptive pathways through other adenosine receptors. A thorough off-target screening and co-administration with selective antagonists for other adenosine receptors would be critical next steps.
References
- 1. Chemotherapy-induced pain is promoted by enhanced spinal adenosine kinase levels through astrocyte-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. A3 adenosine receptor agonist prevents the development of paclitaxel-induced neuropathic pain by modulating spinal glial-restricted redox-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of SLU-10482
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on a hypothetical synthesis of SLU-10482, presumed to be an N-arylacetamide-based kinase inhibitor. This information is provided for illustrative purposes due to the absence of publicly available synthesis protocols for this compound. The proposed reaction schemes and troubleshooting advice are based on general synthetic methodologies for this class of compounds.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during the synthesis of this compound, focusing on a plausible two-step synthetic route: 1) Amide bond formation to create an N-arylacetamide intermediate, and 2) A subsequent cross-coupling reaction to complete the core structure.
Q1: Low yield in the amide bond formation step.
A1: Low yields in the acylation of an aniline derivative are common and can be attributed to several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or gently heating the mixture. |
| Base Degradation | If using a strong base, it might be degrading your starting material or product. Consider using a milder, non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA). |
| Poor solubility of starting materials | Ensure both the aniline derivative and the acylating agent are fully dissolved in the chosen solvent. If solubility is an issue, try a different solvent system (e.g., switching from dichloromethane (DCM) to N,N-dimethylformamide (DMF)). |
| Moisture in the reaction | Amide bond formation can be sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Q2: Formation of multiple side products in the cross-coupling step.
A2: Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can often lead to side products if not properly optimized.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst decomposition | The palladium catalyst can be sensitive to air and temperature. Ensure the reaction is performed under an inert atmosphere and that the temperature does not exceed the catalyst's stability limit. Consider using a more robust catalyst or ligand. |
| Homocoupling of starting materials | This can occur if the reaction conditions are too harsh or if the stoichiometry of the reactants is off. Try lowering the reaction temperature or adjusting the ratio of the coupling partners. |
| Hydrolysis of the boronic acid/ester | Boronic acids and their esters can be prone to hydrolysis. Use anhydrous solvents and reagents, and consider using a boronic ester, which is often more stable. |
Q3: Difficulty in purifying the final product.
A3: Purification can be challenging due to the presence of closely related impurities or residual catalyst.
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of impurities during column chromatography | Optimize the solvent system for your column chromatography. A gradual gradient elution can help in separating compounds with similar polarities. If silica gel is not effective, consider using a different stationary phase like alumina or a reverse-phase column. |
| Residual palladium catalyst | Residual palladium can often be removed by treating the crude product with a scavenger resin or by washing the organic solution with an aqueous solution of a chelating agent like EDTA. |
| Product precipitation issues | If the product is an oil or does not crystallize easily, try triturating it with a non-polar solvent like hexane or pentane to induce solidification. Seeding with a small crystal of the pure product can also promote crystallization. |
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of an N-arylacetamide kinase inhibitor? A: Yields can vary significantly depending on the specific reaction and the complexity of the molecule. For a two-step synthesis as proposed, a yield of 50-70% for the amide formation and 40-60% for the cross-coupling step would be considered reasonable. Overall yields are often in the range of 20-40%.
Q: How can I confirm the identity and purity of my synthesized this compound? A: A combination of analytical techniques should be used.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Q: What are the critical safety precautions to take during this synthesis? A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Many organic solvents are flammable and toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Hypothetical Protocol for Amide Bond Formation
-
To a solution of the starting aniline derivative (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of aniline) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Hypothetical two-step synthesis workflow for this compound.
Caption: Example of a kinase signaling pathway inhibited by a hypothetical compound.
Technical Support Center: Troubleshooting CRISPR/Cas9 Off-Target Effects
Welcome to the technical support center for addressing experimental variability in CRISPR/Cas9-mediated gene editing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and analyze off-target effects, a common source of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of CRISPR/Cas9, and why are they a concern?
Off-target effects refer to the unintended cleavage or binding of the Cas9 nuclease at genomic sites that are not the intended on-target site.[1][2] These effects are a significant concern because they can lead to unintended mutations, activation of oncogenes, or inactivation of essential genes, potentially confounding experimental results and posing safety risks in therapeutic applications.[2][3]
Q2: What are the primary causes of CRISPR/Cas9 off-target effects?
Several factors contribute to off-target activity, including:
-
sgRNA Sequence: The 20-nucleotide guide sequence can tolerate mismatches with the DNA target, particularly in the 5' region of the sgRNA.[2]
-
Cas9 Nuclease Concentration: High concentrations of the Cas9 protein can increase the likelihood of cleavage at non-target sites.[3]
-
sgRNA Structure: The structural integrity of the sgRNA is crucial for target specificity.[3]
-
Chromatin Accessibility: The epigenetic state and organization of chromatin can influence where the Cas9-sgRNA complex binds and cleaves.
-
PAM Sequence: Off-target sites often have non-canonical Protospacer Adjacent Motifs (PAMs).[2]
Q3: How can I predict potential off-target sites in silico?
Various computational tools are available to predict potential off-target sites based on the sgRNA sequence. These algorithms typically search the genome for sequences with similarity to the target sequence, allowing for a certain number of mismatches. However, it's important to note that these in silico predictions often do not fully account for the complex cellular environment and require experimental validation.[1]
Q4: What experimental methods can be used to detect off-target effects?
Several experimental methods have been developed to identify off-target sites genome-wide. These include:
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): This method involves the integration of a double-stranded oligodeoxynucleotide (dsODN) at cleavage sites, which are then identified by sequencing.
-
Digenome-seq (Digested genome sequencing): This in vitro method uses Cas9 to digest genomic DNA, and cleavage sites are identified by whole-genome sequencing.
-
CIRCLE-seq (Circularization for in vitro reporting of cleavage effects by sequencing): This is another in vitro method that involves the circularization and sequencing of cleaved genomic DNA fragments.
These methods provide a more comprehensive and unbiased assessment of off-target activity compared to purely computational approaches.
Troubleshooting Guide: Reducing Off-Target Effects
This guide provides solutions to common issues related to off-target effects in CRISPR/Cas9 experiments.
| Problem | Potential Cause | Recommended Solution |
| High frequency of off-target mutations detected by sequencing. | Suboptimal sgRNA design. | Redesign the sgRNA using a design tool that prioritizes high specificity. Aim for a GC content between 40-80% and avoid simple repeats. |
| High concentration of Cas9/sgRNA complex. | Titrate the amount of Cas9 and sgRNA delivered to the cells to find the lowest effective concentration. | |
| Use of wild-type Cas9. | Consider using a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9) which has been engineered to have reduced off-target activity.[1] | |
| Discrepancy between in silico predictions and experimental results. | In silico tools do not fully capture the cellular context. | Rely on experimental validation methods like GUIDE-seq or Digenome-seq for a more accurate assessment of off-target sites. |
| Cell-type specific factors influencing off-target activity. | Characterize off-target effects in the specific cell line or model system being used in your experiments. | |
| Unexplained phenotypic changes in edited cells. | Potential off-target mutations in a critical gene. | Perform whole-genome sequencing or a targeted sequencing of predicted off-target sites to identify any unintended mutations. |
| Activation or inactivation of an undesired gene.[2] | Analyze the transcriptome of edited cells to identify any unintended changes in gene expression. |
Data Presentation: Comparison of High-Fidelity Cas9 Variants
The table below summarizes the characteristics of several engineered Cas9 variants designed to reduce off-target effects.
| Cas9 Variant | Mechanism of Increased Specificity | Relative On-Target Activity | Reduction in Off-Target Events |
| Wild-type SpCas9 | N/A | 100% | N/A |
| SpCas9-HF1 | Mutations reduce binding to off-target sites. | Generally comparable to wild-type | Up to 90% |
| eSpCas9(1.1) | Mutations weaken the interaction between the HNH/RuvC nuclease domains and the target DNA. | Can be slightly reduced compared to wild-type | ~80-95% |
| HypaCas9 | Mutations in the REC3 domain that increase proofreading. | Comparable to wild-type | >95% |
Experimental Protocols
Protocol: GUIDE-seq for Unbiased Off-Target Detection
This protocol provides a high-level overview of the GUIDE-seq procedure.
-
Cell Preparation and Transfection:
-
Co-transfect the target cells with plasmids encoding the Cas9 nuclease, the specific sgRNA, and a double-stranded oligodeoxynucleotide (dsODN) with a known sequence tag.
-
-
Genomic DNA Extraction:
-
After a suitable incubation period (e.g., 72 hours), harvest the cells and extract genomic DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA by sonication.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Use two rounds of nested PCR to specifically amplify the dsODN-tagged genomic fragments. The first PCR uses primers specific to the dsODN and the sequencing adapter. The second PCR adds the full sequencing adapters and indexes.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome to identify the integration sites of the dsODN, which correspond to the Cas9 cleavage sites.
-
Filter out background noise and identify high-confidence on- and off-target cleavage sites.
-
Mandatory Visualizations
Caption: Mechanism of on-target and off-target cleavage by CRISPR/Cas9.
Caption: Workflow for minimizing CRISPR/Cas9 off-target effects.
References
- 1. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 2. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of SLU-10482
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of SLU-10482. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a chemical compound with the formula C18H16F4N6O and a molecular weight of 408.3529 g/mol .[1] Detailed information regarding its solubility, permeability, and specific mechanism of action is not widely published. Therefore, initial characterization is a critical first step in any experimental workflow.
Q2: My in vivo experiments with this compound are showing low efficacy. Could this be a bioavailability issue?
Low in vivo efficacy despite demonstrated in vitro activity is a common indicator of poor bioavailability. Bioavailability, the fraction of an administered drug that reaches systemic circulation, is influenced by factors such as aqueous solubility and intestinal permeability.[2] If this compound has low solubility or permeability, it may not be absorbed efficiently, leading to sub-therapeutic concentrations at the target site.
Q3: How can I determine if this compound has poor solubility?
You can assess the aqueous solubility of this compound through equilibrium solubility experiments. This involves adding an excess amount of the compound to a buffered solution at a relevant physiological pH (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract), agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound.
Q4: What methods can be used to evaluate the permeability of this compound?
In vitro cell-based assays, such as the Caco-2 permeability assay, are widely used to predict in vivo intestinal permeability. This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium. By measuring the transport of this compound from the apical to the basolateral side, you can classify its permeability.
Q5: What are the general strategies for enhancing the bioavailability of poorly soluble drugs?
A variety of techniques can be employed to improve the bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Physical Modifications: Such as particle size reduction (micronization, nanonization) to increase the surface area for dissolution.[3][4]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution rate.[5][6]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles like self-emulsifying drug delivery systems (SEDDS).[7]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.[7]
-
Co-crystals: Creating a crystalline structure with a co-former to alter the physicochemical properties of the drug.[3]
-
Prodrugs: Modifying the drug molecule to a more soluble or permeable form that is converted to the active drug in vivo.[3][6]
-
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous buffers.
-
Low and variable results in in vivo oral dosing studies.
Troubleshooting Workflow:
Caption: Decision workflow for addressing low aqueous solubility.
Suggested Solutions & Experimental Protocols:
-
Particle Size Reduction:
-
Methodology: Employ techniques like jet milling (for micronization) or wet bead milling (for nanonization) to reduce the particle size of this compound.
-
Evaluation: Characterize the resulting particle size distribution using laser diffraction or dynamic light scattering. Confirm the solid state using X-ray powder diffraction (XRPD). Conduct dissolution studies to compare the dissolution rate of the size-reduced material to the unprocessed drug.
-
-
Amorphous Solid Dispersions:
-
Methodology: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). A common method is solvent evaporation, where the drug and polymer are dissolved in a common solvent, which is then removed under vacuum.
-
Evaluation: Confirm the amorphous nature of the dispersion using XRPD and differential scanning calorimetry (DSC). Perform in vitro dissolution testing to assess the extent and rate of drug release.
-
Issue 2: Poor Permeability of this compound
Symptoms:
-
High aqueous solubility but low oral absorption in pharmacokinetic studies.
-
Low transport across Caco-2 cell monolayers in vitro.
Troubleshooting Workflow:
Caption: Decision workflow for addressing low permeability.
Suggested Solutions & Experimental Protocols:
-
Lipid-Based Formulations (e.g., SEDDS):
-
Methodology: Formulate this compound with a mixture of oils, surfactants, and co-solvents. The goal is to create a pre-concentrate that spontaneously forms a fine emulsion upon dilution in the gastrointestinal fluids.
-
Evaluation: Characterize the droplet size of the resulting emulsion upon dilution. Assess the in vitro dispersion and dissolution of the formulation. Evaluate in vivo performance through pharmacokinetic studies in an appropriate animal model.
-
-
Prodrug Strategy:
-
Methodology: Synthesize a more lipophilic, yet bioreversible, derivative of this compound. This often involves esterification of polar functional groups.
-
Evaluation: Confirm the increased lipophilicity of the prodrug (e.g., by measuring the octanol-water partition coefficient). Evaluate its permeability using the Caco-2 assay. Conduct in vivo studies and measure the plasma concentrations of both the prodrug and the parent compound (this compound) to confirm in vivo conversion.
-
Data Presentation
Quantitative data from your experiments should be organized into clear tables for easy comparison. Below are templates for presenting solubility and permeability data.
Table 1: Equilibrium Solubility of this compound Formulations
| Formulation | pH of Medium | Solubility (µg/mL) | Standard Deviation |
| Unprocessed this compound | 1.2 | ||
| Unprocessed this compound | 6.8 | ||
| Formulation A (e.g., Micronized) | 1.2 | ||
| Formulation A (e.g., Micronized) | 6.8 | ||
| Formulation B (e.g., Solid Dispersion) | 1.2 | ||
| Formulation B (e.g., Solid Dispersion) | 6.8 |
Table 2: Caco-2 Permeability of this compound Formulations
| Compound/Formulation | Apparent Permeability (Papp) (A→B) (cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound | ||
| This compound Prodrug | ||
| Propranolol (High Permeability Control) | ||
| Atenolol (Low Permeability Control) |
Detailed Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: Use a USP Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Prepare 900 mL of a relevant buffer (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8).
-
Temperature: Maintain the temperature at 37 ± 0.5 °C.
-
Paddle Speed: Set the paddle speed to 50 or 75 RPM.
-
Sample Introduction: Add a precisely weighed amount of the this compound formulation to the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Presentation: Plot the percentage of drug dissolved versus time.
Protocol 2: In Vivo Pharmacokinetic Study
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Dosing: Administer the this compound formulation orally at a defined dose. Include a control group receiving an intravenous (IV) dose to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a sensitive and specific bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Bioavailability Calculation: Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100. A relative bioavailability study can also be conducted to compare different oral formulations.[8]
References
- 1. calpaclab.com [calpaclab.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioavailability Enhancement of Poorly Water-Soluble Drugs: Biopharmaceutics and Technology | Pharmaceutics | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinConnect | A Relative Bioavailability Study of Sertraline HCl 100 [clinconnect.io]
SLU-10482 batch-to-batch consistency issues
Disclaimer: No specific public information is currently available for a small molecule designated "SLU-10482". The following technical support guide is a generalized framework designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues with a hypothetical novel small molecule inhibitor, using "this compound" as a placeholder. This guide addresses common challenges such as batch-to-batch consistency and provides standardized protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results when using a small molecule inhibitor like this compound?
Inconsistent results with small molecule inhibitors can stem from several factors. One of the most significant is batch-to-batch variability in the compound itself.[1][2][3][4] Differences in purity, the presence of byproducts from synthesis, or variations in solid-state properties can all lead to altered biological activity.[5][6][7] Other common causes include off-target effects, where the inhibitor interacts with unintended proteins, and experimental artifacts.[8][9]
Q2: What are off-target effects and how can they affect my experiments?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than the intended target.[8][9] These unintended interactions can lead to misleading experimental data, cellular toxicity, or other phenotypic changes that are not a result of inhibiting the primary target.[10] It is crucial to perform validation experiments to ensure that the observed biological effect is a direct result of on-target inhibition.[8]
Q3: Why is the purity of a small molecule inhibitor so important?
Q4: How can I be sure that the observed effect is due to the inhibition of my target of interest?
Confirming on-target activity requires a multi-faceted approach. Key strategies include:
-
Using a structurally distinct inhibitor for the same target: If a different inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[8]
-
Performing a rescue experiment: This involves overexpressing a form of the target protein that is resistant to the inhibitor. If the inhibitor's effect is reversed, it strongly suggests on-target action.[8]
-
Conducting a dose-response curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the inhibitor's known potency (IC50), points towards on-target activity.[8]
Troubleshooting Guides
Issue 1: I'm observing significant variations in inhibitory activity between different batches of this compound.
This is a common issue and often points to batch-to-batch inconsistency. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: Workflow for troubleshooting batch-to-batch variability of this compound.
Issue 2: My in vitro kinase assay shows no inhibition with this compound, but it works in cell-based assays.
This discrepancy can arise from several factors related to the specifics of the in vitro assay setup.[12]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High ATP Concentration in Assay | Determine the Km of ATP for your kinase and perform the assay with an ATP concentration at or near the Km.[13] | Increased apparent potency (lower IC50) of ATP-competitive inhibitors like this compound. |
| Inhibitor Degradation or Instability | Check the stability of this compound in the assay buffer. Ensure proper storage and handling. | Consistent inhibitor activity over the course of the experiment. |
| Incorrect Assay Conditions | Optimize assay parameters such as enzyme and substrate concentrations, buffer components (e.g., DMSO tolerance), and incubation times.[14][15][16] | A robust and reproducible assay window to detect inhibition. |
| Issues with Recombinant Kinase | Verify the activity and purity of the recombinant kinase. Different purification tags or autophosphorylation can affect activity.[13] | The kinase should be active and responsive to known control inhibitors. |
Data Presentation: Hypothetical Batch-to-Batch Consistency of this compound
The following table illustrates the importance of quality control by presenting hypothetical data from three different batches of this compound.
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 92.1% | 99.3% | ≥ 98.0% |
| Identity (by LC-MS) | Confirmed | Confirmed | Confirmed | Matches reference |
| Concentration (by qNMR) | 10.1 mM | 9.8 mM | 10.2 mM | 9.5 - 10.5 mM |
| In Vitro IC50 (Kinase X) | 50 nM | 250 nM | 55 nM | ± 2-fold of reference |
In this hypothetical example, Batch B would be flagged for failing to meet the purity and functional activity specifications.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to a working concentration of 100 µg/mL in the mobile phase.
-
HPLC System: Use a C18 column with a gradient elution.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of this compound.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[8]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[8]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.[8]
-
Analysis: The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[8]
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Logical Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Decision tree for validating on-target effects of this compound.
References
- 1. Batch-to-Batch Consistency of SB4 and SB2, Etanercept and Infliximab Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. nathealthscience.org [nathealthscience.org]
- 5. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bmglabtech.com [bmglabtech.com]
Validation & Comparative
SLU-10482 (SLU-PP-1072) vs. [Competitor Compound]: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of SLU-PP-1072, a novel dual inverse agonist of Estrogen-Related Receptor alpha (ERRα) and Estrogen-Related Receptor gamma (ERRγ), against its competitor, XCT790, a selective ERRα inverse agonist. This comparison is based on preclinical data in the context of prostate cancer research.
Introduction
SLU-PP-1072 has emerged as a promising investigational compound due to its dual-targeting mechanism and improved specificity profile compared to existing molecules.[1][2] Estrogen-Related Receptors α and γ are key regulators of cellular metabolism and have been implicated in the progression of prostate cancer, making them attractive therapeutic targets.[3][4] XCT790 is a well-characterized selective ERRα inverse agonist; however, its utility is hampered by off-target effects, most notably mitochondrial uncoupling.[1][5][6] This guide will dissect the comparative efficacy of SLU-PP-1072 and XCT790, focusing on their impact on cancer cell viability, apoptosis, and gene expression.
Data Presentation
Table 1: In Vitro Activity Profile
| Compound | Target(s) | IC50 (ERRα) | IC50 (ERRγ) | Off-Target Mitochondrial Uncoupling |
| SLU-PP-1072 | ERRα / ERRγ | 4.8 µM[7] | 0.9 µM[7] | No[1][2] |
| XCT790 | ERRα | 0.37 µM[8] | Inactive | Yes[1][5][6] |
Table 2: Efficacy in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Result |
| SLU-PP-1072 | PC-3 | Cell Viability | 10 µM | Significant decrease in cell viability[1] |
| SLU-PP-1072 | PC-3 | Apoptosis | 10 µM | Induction of apoptosis[1] |
| XCT790 | MES-SA, HepG2 | Cell Viability | 0-40 µM | Dose-dependent reduction in cell viability[9] |
Experimental Protocols
Cell Viability Assay
Methodology: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates and allowed to adhere overnight.[10][11] The cells are then treated with varying concentrations of SLU-PP-1072 or the competitor compound for a specified duration (e.g., 48-72 hours).[9] Cell viability is assessed using a tetrazolium-based assay, such as MTT or WST-8, which measures mitochondrial metabolic activity.[10][11] The absorbance is read using a microplate reader, and the results are expressed as a percentage of the vehicle-treated control.
Apoptosis Assay
Methodology: Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Prostate cancer cells are treated with the test compounds as described for the cell viability assay. Following treatment, both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry, where Annexin V-positive, PI-negative cells are identified as early apoptotic, and Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Gene Expression Analysis
Methodology: To assess the impact of the compounds on target gene expression, quantitative reverse transcription PCR (qRT-PCR) is performed. Prostate cancer cells are treated with the compounds for a defined period. Total RNA is then extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is carried out using primers specific for ERRα, ERRγ, and their downstream target genes involved in metabolic pathways. Gene expression levels are normalized to a housekeeping gene, and the fold change in expression relative to the control is calculated.
Mandatory Visualization
Caption: Workflow for comparing the efficacy of SLU-PP-1072 and a competitor.
Caption: Simplified ERRα/γ signaling pathway and points of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective ERRα/γ Inverse Agonist, SLU-PP-1072, Inhibits the Warburg Effect and Induces Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen-Dependent Repression of ERRγ Reprograms Metabolism in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear receptor ERRα contributes to castration-resistant growth of prostate cancer via its regulation of intratumoral androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gene expression profiling identifies clinically relevant subtypes of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Estrogen-related receptor alpha (ERRα) controls the stemness and cellular energetics of prostate cancer cells via its direct regulation of citrate metabolism and zinc transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Assays to Identify ERR and ERR/PGC Modulators | Springer Nature Experiments [experiments.springernature.com]
Comparing the specificity of SLU-10482 to other inhibitors
For Researchers, Scientists, and Drug Development Professionals
The regulation of mRNA turnover is a critical control point in gene expression, and the decapping enzyme Dcp2 plays a pivotal role in initiating the 5'-3' mRNA decay pathway. As such, Dcp2 has emerged as a promising target for therapeutic intervention and as a tool for studying the intricacies of RNA biology. This guide provides a comparative analysis of the specificity of various inhibitors targeting the Dcp2 enzyme. While specific data for the compound SLU-10482 is not publicly available, this guide uses known Dcp2 inhibitors as a framework for comparison, providing essential context for evaluating novel inhibitory compounds.
Quantitative Comparison of Dcp2 Inhibitor Specificity
The following table summarizes the inhibitory potency of different classes of Dcp2 inhibitors. This data is crucial for comparing the efficacy of these compounds and for understanding their potential for specific biological effects.
| Inhibitor Class | Exemplar Compound | Target | Assay Type | Potency (IC50/Ki) | Organism |
| Stapled Bicyclic Peptide | CP21 | Dcp2 | In vitro pull-down | High Affinity (qualitative) | Human |
| Cap Analog | m7GpSpppSm7G (12b) | Dcp1/Dcp2 complex | Single-turnover kinetics | Ki = 121 ± 16 µM[1] | Schizosaccharomyces pombe |
| Hypothetical Small Molecule | This compound | Dcp2 | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathway of mRNA Decapping
The 5'-3' mRNA decay pathway is a fundamental process in eukaryotic cells for the removal of messenger RNAs. This process is initiated by the shortening of the poly(A) tail, which then triggers the removal of the 5' cap structure by the Dcp1/Dcp2 decapping complex. Once decapped, the mRNA is rapidly degraded by the 5'-3' exoribonuclease Xrn1. The activity of the Dcp1/Dcp2 complex is a key regulatory node, influenced by numerous activator and repressor proteins.
Caption: A simplified diagram of the 5'-3' mRNA decay pathway.
Experimental Methodologies
The following protocols are representative of the assays used to determine the specificity and potency of Dcp2 inhibitors.
In Vitro Decapping Assay (Single-Turnover Kinetics)
This assay is designed to measure the enzymatic activity of the Dcp1/Dcp2 complex on a radiolabeled RNA substrate in the presence of an inhibitor.
Protocol:
-
RNA Substrate Preparation: A short (e.g., 25-50 nucleotide) RNA oligonucleotide is synthesized with a 5' cap structure containing a radiolabel (e.g., 32P) in the α-phosphate position.
-
Enzyme and Inhibitor Preparation: Recombinant Dcp1 and Dcp2 proteins are purified. The inhibitor of interest (e.g., this compound, CP21, or a cap analog) is prepared at various concentrations.
-
Reaction Setup: The Dcp1/Dcp2 complex is pre-incubated with the inhibitor for a defined period at room temperature.
-
Initiation of Reaction: The decapping reaction is initiated by the addition of the 32P-cap-labeled RNA substrate.
-
Time Points and Quenching: Aliquots of the reaction are taken at various time points and the reaction is quenched by the addition of EDTA.
-
Product Analysis: The reaction products (m7GDP and the 5'-monophosphate RNA) are separated from the intact capped RNA substrate using thin-layer chromatography (TLC).
-
Quantification: The amount of product at each time point is quantified using a phosphorimager. The observed rate constants (kobs) are then calculated.
-
Data Analysis: To determine the inhibition constant (Ki), the kobs values are plotted against the inhibitor concentration, and the data are fitted to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed).
In Vitro Pull-Down Assay for Target Engagement
This assay is used to confirm the direct binding of an inhibitor to the target protein.
Protocol:
-
Protein Immobilization: Purified recombinant Dcp2 protein is immobilized on beads (e.g., NHS-activated sepharose).
-
Inhibitor Incubation: The Dcp2-coated beads are incubated with the inhibitor (e.g., a biotinylated version of the inhibitor) in a suitable binding buffer.
-
Washing: The beads are washed extensively to remove any non-specific binders.
-
Elution: The bound inhibitor is eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Detection: The eluted inhibitor is detected by Western blotting using an antibody against the tag (e.g., streptavidin-HRP for a biotinylated inhibitor).
Logical Workflow for Inhibitor Specificity Assessment
The process of characterizing the specificity of a novel Dcp2 inhibitor involves a series of logical steps, from initial screening to in-depth mechanistic studies.
Caption: A workflow for assessing the specificity of a Dcp2 inhibitor.
This guide provides a foundational framework for the comparative analysis of Dcp2 inhibitors. As data for new compounds such as this compound become available, they can be integrated into this structure to provide a comprehensive and objective evaluation of their specificity and potential as research tools or therapeutic agents.
References
A Phenotypic Comparison of SLU-10482 and the Standard of Care for the Treatment of Cryptosporidiosis
For Researchers, Scientists, and Drug Development Professionals
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global health, particularly among young children and immunocompromised individuals. The current standard of care, Nitazoxanide, is the only FDA-approved drug for this indication, but its efficacy can be limited, especially in the immunocompromised population.[1][2][3] This has spurred the search for novel therapeutic agents. One such promising candidate is SLU-10482, an orally active anti-parasitic compound.
A critical aspect of drug development is the validation of a compound's on-target effects. However, the specific molecular target of this compound remains unknown. Therefore, this guide provides a comprehensive comparison of the phenotypic effects of this compound against Cryptosporidium parvum with those of the established therapeutic, Nitazoxanide. This comparison is based on available preclinical data and is intended to offer a clear perspective on the potential of this compound as a future treatment for cryptosporidiosis.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and Nitazoxanide against Cryptosporidium parvum. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Assay Type | Cell Line | Efficacy Metric | Value |
| This compound | In vitro | Not Specified | IC50 | 0.0687 µM |
| Nitazoxanide | In vitro | HCT-8 | IC50 | 0.197 µM (197 nM)[1] |
| Nitazoxanide | In vitro | Not Specified | Inhibition | >90% at 32 µM (10 µg/ml)[4][5] |
Table 1: In Vitro Efficacy against Cryptosporidium parvum
| Compound | Animal Model | Efficacy Metric | Dosage | Outcome |
| This compound | Not Specified | AC50 | 0.0686 µM | Not Specified |
| Nitazoxanide | SCID mice (immunocompromised) | Parasite Burden | 100 or 200 mg/kg/day for 10 days | Ineffective at reducing parasite burden[4][5] |
| Nitazoxanide | Gnotobiotic piglets | Parasite Burden | 125 mg/kg/day for 11 days | Ineffective |
| Nitazoxanide | Gnotobiotic piglets | Parasite Burden | 250 mg/kg/day for 11 days | Partially effective at reducing parasite burden[4] |
Table 2: In Vivo Efficacy against Cryptosporidium parvum
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to evaluate the efficacy of anti-cryptosporidial compounds.
In Vitro Cryptosporidium parvum Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the parasite in a cell-based model.
-
Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are commonly used and are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and grown to confluence.[1][6]
-
Oocyst Preparation and Excystation: C. parvum oocysts are treated to induce the release of infectious sporozoites. This typically involves an incubation in an acidic solution followed by incubation in a solution containing bile salts at 37°C.[7]
-
Infection: Confluent HCT-8 cell monolayers are infected with the prepared sporozoites.
-
Compound Treatment: The test compound (e.g., this compound or Nitazoxanide) is serially diluted and added to the infected cell cultures.
-
Incubation: The treated, infected cells are incubated for a defined period, typically 48-72 hours, to allow for parasite development.
-
Quantification of Parasite Growth: Parasite growth can be quantified using various methods:
-
Microscopy: Staining the parasite and host cells and manually or automatically counting the number of parasites.
-
Quantitative Polymerase Chain Reaction (qPCR): Extracting DNA from the infected cells and quantifying a parasite-specific gene.[8]
-
-
Data Analysis: The parasite numbers are normalized to untreated controls, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Cryptosporidium Infection Mouse Model
This model is used to assess the efficacy of a compound in a living organism. Immunocompromised mouse strains, such as SCID mice, are often used to establish a persistent infection.[7][9]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are commonly used as they are highly susceptible to C. parvum infection.[7][9]
-
Infection: Mice are orally inoculated with a defined number of viable C. parvum oocysts.
-
Compound Administration: The test compound is administered to the infected mice, typically orally, at various doses and for a specified duration.
-
Monitoring: The mice are monitored for clinical signs of disease, and fecal samples are collected to quantify oocyst shedding.
-
Quantification of Parasite Burden:
-
Oocyst counting: Oocysts in fecal samples can be counted using microscopy or flow cytometry.[10]
-
qPCR: DNA is extracted from fecal or intestinal tissue samples to quantify parasite load.[9]
-
Histopathology: Intestinal tissues can be examined for the presence of parasites and signs of inflammation.[9]
-
-
Data Analysis: The parasite burden in treated animals is compared to that in vehicle-treated control animals to determine the efficacy of the compound.
Visualizing the Landscape of Anti-Cryptosporidial Drug Discovery
The following diagrams illustrate the logical relationship between this compound and the current standard of care, as well as a typical workflow for the discovery and validation of new anti-cryptosporidial drugs.
Figure 1: Logical relationship of anti-cryptosporidial compounds and their targets.
References
- 1. Octaarginine Improves the Efficacy of Nitazoxanide against Cryptosporidium parvum [mdpi.com]
- 2. Anti-Cryptosporidial Drug-Discovery Challenges and Existing Therapeutic Avenues: A “One-Health” Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptosporidiosis Medication: Antiparasitics, Antidiarrheal Agents, Somatostatin Analogues [emedicine.medscape.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of Nitazoxanide against Cryptosporidium parvum in Cell Culture and in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of an in vitro co-infection model of Cryptosporidium parvum and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of In Vitro and In Vivo Cryptosporidium parvum Infection by Using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protocol to count Cryptosporidium oocysts by flow cytometry without antibody staining - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of SLU-10482: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of SLU-10482, a potent anti-parasitic agent under investigation for the treatment of cryptosporidiosis. Due to the limited availability of public data on this compound's direct cross-reactivity, this guide utilizes data from a closely related analog within the same triazolopyridazine chemical series to provide insights into its potential off-target profile. This information is presented alongside data for the current standard-of-care, nitazoxanide, and other emerging therapeutics for a comprehensive overview.
Executive Summary
This compound is a promising drug candidate with high potency against Cryptosporidium parvum. While direct cross-reactivity data for this compound is not publicly available, studies on a close structural analog suggest a favorable selectivity profile with minimal off-target interactions at concentrations significantly exceeding its effective dose against the parasite. The primary off-target liabilities identified for this chemical class are weak inhibition of the human β-2 adrenergic receptor and the hERG ion channel. This profile compares favorably to the existing treatment, nitazoxanide, and other developmental candidates.
Comparative Cross-Reactivity Data
The following table summarizes the available cross-reactivity and safety-related data for this compound's analog, nitazoxanide, and other clinical-stage candidates for cryptosporidiosis.
| Compound | Primary Target | Off-Target(s) | IC50 / EC50 (Off-Target) | Selectivity Index (Off-Target IC50 / Parasite EC50) |
| This compound Analog (12a) | Unknown (anti-parasitic) | β-2 Adrenergic Receptor (ADRB2) | 12 µM (EC50, antagonist) | > 174 |
| hERG Ion Channel | 7.7 µM (IC50, antagonist) | > 112 | ||
| Nitazoxanide | Pyruvate:ferredoxin oxidoreductase (PFOR) | Cyclooxygenase (COX) enzymes | Not explicitly quantified in comparative studies | Not applicable |
| Clofazimine | Mycobacterial type II NADH dehydrogenase | Not extensively reported in the context of anti-parasitic use | Not applicable | Not applicable |
| KDU731 | Cryptosporidium PI(4)K | Not extensively reported | Not applicable | Not applicable |
Note: The selectivity index for the this compound analog is calculated using the reported EC50 of this compound against C. parvum (0.07 µM) as a reference. Data for the this compound analog is derived from a broad panel screen of a close structural analog[1].
Experimental Protocols
Detailed methodologies for the key experiments used to assess the cross-reactivity of the triazolopyridazine series are provided below.
hERG Patch-Clamp Assay
This assay is critical for assessing the risk of drug-induced cardiac arrhythmia (QT prolongation).
Objective: To determine the inhibitory effect of a test compound on the human ether-à-go-go-related gene (hERG) potassium channel current.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.
-
Technique: Whole-cell patch-clamp electrophysiology is performed.
-
Procedure:
-
Cells are cultured to an appropriate confluency and then isolated for recording.
-
A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.
-
The cell is held at a specific membrane potential, and voltage steps are applied to elicit hERG currents. A typical voltage protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
The test compound is perfused at various concentrations, and the effect on the hERG current is measured.
-
A positive control (e.g., E-4031, a known hERG blocker) and a vehicle control are included in each experiment.
-
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is calculated.
Adrenergic Receptor (β2) Binding Assay
This assay determines the potential for a compound to interfere with the sympathetic nervous system.
Objective: To measure the binding affinity of a test compound to the human β-2 adrenergic receptor.
Methodology:
-
Preparation: Membranes are prepared from cells or tissues expressing the β-2 adrenergic receptor.
-
Technique: A competitive radioligand binding assay is used.
-
Procedure:
-
A constant concentration of a radiolabeled ligand known to bind to the β-2 adrenergic receptor (e.g., [3H]-CGP12177) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling and Experimental Workflows
Caption: Workflow for assessing compound cross-reactivity.
Since the molecular target of this compound in Cryptosporidium is unknown, a signaling pathway diagram cannot be constructed. However, for comparative purposes, the proposed mechanism of action for the approved drug, nitazoxanide, is shown below.
Caption: Proposed mechanism of action of nitazoxanide.
Conclusion
The available data on a close analog of this compound suggests a promising safety profile with high selectivity for its anti-parasitic activity over common human off-targets. The identified weak interactions with the β-2 adrenergic receptor and hERG channel occur at concentrations that are significantly higher than its effective concentration against Cryptosporidium. This positions this compound and its chemical series as a potentially safer alternative to existing therapies. However, direct and comprehensive cross-reactivity studies on this compound are warranted to confirm these findings and further de-risk its clinical development.
References
A Preclinical Comparative Analysis of SLU-10482 (SR9243) and Standard-of-Care Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of SLU-10482, identified in the scientific literature as SR9243, with established standard-of-care treatments for non-small cell lung cancer, metastatic prostate cancer, and colorectal cancer. SR9243 is a novel small molecule that functions as a Liver X Receptor (LXR) inverse agonist, exhibiting a unique mechanism of action by selectively targeting the metabolic reprogramming inherent in cancer cells, specifically the Warburg effect and de novo lipogenesis.[1] This comparative analysis is based on published preclinical data and aims to provide an objective overview for research and drug development professionals.
Mechanism of Action: A Dual Metabolic Attack
Unlike traditional chemotherapies that broadly target rapidly dividing cells, SR9243 exploits the specific metabolic dependencies of cancer cells. Most cancer cells rely on aerobic glycolysis (the Warburg effect) for energy production and building blocks for proliferation.[2][3] Additionally, many tumors exhibit increased fatty acid synthesis (lipogenesis) to support membrane production and signaling. SR9243, as an LXR inverse agonist, downregulates the expression of genes involved in both of these critical metabolic pathways, effectively cutting off the energy and nutrient supply required for tumor growth and survival.[1]
The signaling pathway diagram below illustrates the proposed mechanism of action for SR9243.
Caption: Proposed mechanism of action of SR9243 in cancer cells.
Comparative In Vitro Efficacy
SR9243 has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of SR9243 in comparison to standard-of-care chemotherapeutic agents.
| Cancer Type | Cell Line | SR9243 IC50 (nM)[4] | Standard-of-Care Agent | Standard-of-Care IC50 (µM) |
| Non-Small Cell Lung | HOP-62 | ~104 | Cisplatin | Varies significantly by cell line |
| NCI-H23 | ~104 | |||
| Metastatic Prostate | PC3 | ~15 | Docetaxel | Varies significantly by cell line |
| DU-145 | ~15 | |||
| Colorectal | SW620 | ~104 | 5-Fluorouracil | Varies significantly by cell line |
| HT29 | ~104 | Oxaliplatin | Varies significantly by cell line |
Note: IC50 values for standard-of-care agents are highly variable depending on the specific cell line and experimental conditions and are provided for contextual reference. The data for SR9243 is derived from a single preclinical study.
Comparative In Vivo Efficacy
The anti-tumor activity of SR9243 has been evaluated in mouse xenograft models. The following table summarizes the tumor growth inhibition data in comparison to the expected outcomes with standard-of-care therapies.
| Cancer Type | Xenograft Model | SR9243 Treatment | Tumor Growth Inhibition (%)[5] | Standard-of-Care Treatment | Expected Tumor Growth Inhibition (%) |
| Non-Small Cell Lung | Lewis Lung Carcinoma (LLC1) | 60 mg/kg | Profoundly inhibited | Platinum-based chemotherapy | Varies based on regimen and model |
| Colorectal | SW620 | Not specified | Substantially reduced | FOLFOX | Varies based on regimen and model |
Note: The preclinical data for SR9243 is from a single study and may not be directly comparable to the wide range of outcomes observed with standard-of-care therapies in different preclinical models and clinical settings.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The following diagram outlines the general workflow for assessing cell viability using the MTT assay, a common method for determining IC50 values.
Caption: A generalized workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HOP-62, PC3, SW620) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of SR9243 or a standard-of-care chemotherapeutic agent.
-
Incubation: The plates are incubated for a period of 72 hours to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
In Vivo Xenograft Studies
The following diagram illustrates the general workflow for assessing in vivo anti-tumor efficacy using a xenograft mouse model.
Caption: A generalized workflow for in vivo xenograft studies.
Detailed Methodology:
-
Cell Implantation: Human cancer cells (e.g., Lewis Lung Carcinoma, SW620) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).
-
Randomization: Mice are randomly assigned to different treatment groups, including a vehicle control group, an SR9243 group, and potentially a standard-of-care chemotherapy group.
-
Treatment Administration: The respective treatments are administered according to a defined schedule and route (e.g., daily oral gavage for SR9243).
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Study Endpoint: The study continues until the tumors in the control group reach a maximum allowable size or for a predetermined duration.
-
Data Analysis: The tumor growth in the treatment groups is compared to the control group to determine the percentage of tumor growth inhibition.
Standard-of-Care Treatment Regimens
-
Non-Small Cell Lung Cancer (NSCLC): The standard of care for advanced NSCLC often involves platinum-based chemotherapy, such as cisplatin or carboplatin, in combination with another agent like pemetrexed, gemcitabine, or a taxane.[2][6][7][8]
-
Metastatic Castration-Resistant Prostate Cancer (mCRPC): For patients with mCRPC who have progressed on androgen deprivation therapy, docetaxel-based chemotherapy is a standard first-line treatment.[3][9][10][11][12]
-
Colorectal Cancer: The FOLFOX regimen, which consists of folinic acid (leucovorin), 5-fluorouracil (5-FU), and oxaliplatin, is a widely used standard-of-care chemotherapy for advanced colorectal cancer.[13][14][15][16][17]
Summary and Future Directions
The preclinical data available for this compound (SR9243) suggests that it is a potent anti-cancer agent with a novel mechanism of action that targets the metabolic vulnerabilities of cancer cells. Its efficacy in in vitro and in vivo models of lung, prostate, and colorectal cancer warrants further investigation.
A direct, head-to-head comparison with standard-of-care agents in the same preclinical models would be necessary to definitively assess its relative efficacy. Furthermore, studies exploring the potential of SR9243 in combination with existing therapies could reveal synergistic effects and provide new avenues for cancer treatment. As with all preclinical findings, the translation of these results to the clinical setting requires rigorous clinical trials to establish safety and efficacy in human patients.
References
- 1. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemotherapy for advanced non-small cell lung cancer: standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current standards of care in small-cell and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. dovepress.com [dovepress.com]
- 12. cancercareontario.ca [cancercareontario.ca]
- 13. FOLFOX - Wikipedia [en.wikipedia.org]
- 14. Facebook [cancer.gov]
- 15. drugs.com [drugs.com]
- 16. FOLFOX chemotherapy: Side effects, regimen, and success rate [medicalnewstoday.com]
- 17. FOLFOX for Colon Cancer | ChemoExperts [chemoexperts.com]
Independent Verification of SLU-10482's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cryptosporidial agent SLU-10482 with current treatment options and other promising alternatives. The information is intended to support independent verification of its activity and guide further research and development efforts.
Introduction to this compound
This compound is an orally active arylacetamide triazolopyridazine derivative identified as a potent inhibitor of Cryptosporidium parvum, the primary causative agent of cryptosporidiosis. While its specific biological target and mechanism of action are currently unknown, phenotypic screening has demonstrated its efficacy in both in vitro and in vivo models of infection. This guide compares its performance against the FDA-approved drug Nitazoxanide and other notable anti-cryptosporidial compounds.
Quantitative Comparison of In Vitro Activity
The following table summarizes the in vitro inhibitory activity of this compound and its alternatives against Cryptosporidium parvum. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | IC50 (µM) | EC50 (µM) | Host Cell Line | Assay Method | Citation |
| This compound | 0.0687 | 0.07 | HCT-8 | Not Specified | [1][2] |
| Nitazoxanide | ~1.2 (MIC50) | - | HCT-8 | Alkaline Phosphatase Immunoassay | [2][3] |
| 0.7 | - | HCT-8 | Fluorescence Microscopy | [4] | |
| 197 nM (0.197 µM) | - | HCT-8 | Not Specified | [5] | |
| Paromomycin | >85% inhibition at 1000 µg/ml | - | Human enterocyte cell line | Not Specified | [6] |
| Clofazimine | - | 0.015 | HCT-8 | High-Content Imaging | [7][8] |
| KDU731 | 0.102 | - | HCT-8 | qPCR/Fluorescence Microscopy | [1][9] |
In Vivo Efficacy
This compound has demonstrated superior in vivo efficacy compared to its analog, SLU-2633, in a Cryptosporidium-infected mouse model. While direct comparative data with Nitazoxanide from the same study is unavailable, existing data for both compounds in similar models are presented below.
| Compound | Animal Model | Dosing Regimen | Efficacy | Citation |
| This compound | NOD SCID gamma (NSG) mice | < 5 mg/kg BID | ED90 | [2] |
| Nitazoxanide | Immunocompetent mice with C. tyzzeri | 100 mg/kg/day | Demonstrated efficacy | [10] |
| Clofazimine | Acute cryptosporidiosis mouse model | Once daily for 3 days | Reduction of oocyst shedding below detectable limit | [7][11] |
Experimental Protocols
In Vitro Cryptosporidium parvum Growth Inhibition Assay (General Protocol)
This protocol is a generalized representation based on common methodologies for screening anti-cryptosporidial compounds.
1. Host Cell Culture:
-
Human ileocecal adenocarcinoma cells (HCT-8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, HCT-8 cells are seeded into 96-well plates and grown to ~90% confluency.[12][13]
2. Oocyst Preparation and Infection:
-
Cryptosporidium parvum oocysts are treated with a bleach solution to sterilize the surface, followed by washing with sterile water.
-
Excystation is induced by incubating the oocysts in an acidic solution (e.g., 10 mM HCl) followed by a solution containing sodium taurocholate to release sporozoites.[4][13]
-
The sporozoite suspension is then added to the confluent HCT-8 cell monolayers.
3. Compound Treatment:
-
After a few hours of infection to allow for sporozoite invasion, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Nitazoxanide).
4. Quantification of Parasite Growth:
-
Quantitative Polymerase Chain Reaction (qPCR): Total DNA or RNA is extracted from the infected cells. qPCR is performed using primers specific for a Cryptosporidium gene (e.g., 18S rRNA) to quantify the parasite load.[1][12]
-
Fluorescence Microscopy/High-Content Imaging: Cells are fixed and permeabilized. Parasites are stained with a fluorescently labeled lectin (e.g., Vicia villosa lectin) or specific antibodies. Host cell nuclei are counterstained. Automated microscopy and image analysis are used to count the number of parasites.[4][14]
5. Data Analysis:
-
The percentage of parasite growth inhibition is calculated relative to untreated control wells.
-
IC50/EC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Assessment in a Mouse Model of Cryptosporidiosis (General Protocol)
This protocol outlines a general workflow for assessing the in vivo efficacy of anti-cryptosporidial compounds.
1. Animal Model:
-
Immunocompromised mouse strains, such as NOD SCID gamma (NSG) or SCID/Beige mice, are commonly used as they are highly susceptible to Cryptosporidium infection.[2][15][16]
2. Infection:
3. Drug Administration:
-
Treatment with the test compound (e.g., this compound) is initiated a few days post-infection.
-
The compound is typically administered orally via gavage twice daily (BID) for a specified duration.[2]
4. Monitoring of Infection:
-
Fecal samples are collected at regular intervals throughout the experiment.
-
Oocyst shedding in the feces is quantified using methods such as qPCR or flow cytometry.[17][18]
5. Efficacy Evaluation:
-
The reduction in oocyst shedding in treated mice is compared to that in vehicle-treated control mice.
-
The effective dose required to achieve a 90% reduction in oocyst shedding (ED90) is a common metric of efficacy.[2]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is currently unknown, and therefore a signaling pathway diagram cannot be provided. However, the general mechanism of Nitazoxanide and the experimental workflows are depicted below.
Conclusion
This compound demonstrates significant promise as a potent anti-cryptosporidial agent with high in vitro and in vivo efficacy. Its potency appears to be superior to the current standard of care, Nitazoxanide, based on the available data. However, the lack of a known mechanism of action and direct head-to-head comparative studies with other leading compounds are notable gaps in the current understanding of this compound. Further research is warranted to elucidate its molecular target and to directly compare its efficacy and safety profile against established and emerging treatments for cryptosporidiosis. The experimental protocols provided in this guide offer a framework for the independent verification of this compound's activity.
References
- 1. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 2. Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Octaarginine Improves the Efficacy of Nitazoxanide against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paromomycin inhibits Cryptosporidium infection of a human enterocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput phenotypic screen identifies clofazimine as a potential treatment for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput phenotypic screen identifies clofazimine as a potential treatment for cryptosporidiosis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of potent anti-Cryptosporidium new drug leads by screening traditional Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of Two Mouse Models for Vaccine Evaluation against Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
SLU-10482: A New Frontier in the Fight Against Cryptosporidiosis
A Comparative Analysis of a Novel Antiparasitic Agent Against Previous Generation Compounds for researchers, scientists, and drug development professionals.
In the relentless pursuit of effective treatments for cryptosporidiosis, a severe diarrheal disease caused by the protozoan parasite Cryptosporidium, a new compound, SLU-10482, has emerged as a highly potent candidate. This guide provides a comprehensive benchmark of this compound against its direct predecessor, SLU-2633, and the current standard of care, Nitazoxanide (NTZ). The data presented herein, supported by detailed experimental protocols, demonstrates the significant advancements offered by this new generation of antiparasitic agents.
At a Glance: Comparative Efficacy
This compound exhibits superior in vitro potency and in vivo efficacy when compared to previous compounds. The following tables summarize the key performance indicators of this compound, SLU-2633, and Nitazoxanide.
Table 1: In Vitro Efficacy against Cryptosporidium parvum in HCT-8 Cells
| Compound | EC50 (µM) |
| This compound | 0.07 [1] |
| SLU-2633 | 0.17[2][3] |
| Nitazoxanide | 0.7 - 3.8[4][5] |
Table 2: In Vivo Efficacy in Mouse Models of C. parvum Infection
| Compound | Dosage | Efficacy |
| This compound | < 5 mg/kg BID | ED90 [1] |
| SLU-2633 | 50 mg/kg twice daily | >99% reduction in parasite shedding[2] |
| Nitazoxanide | 200 µg/g | 49-88% reduction in oocyst shedding[6] |
| Nitazoxanide | 100-200 mg/kg/day | Ineffective in one study[7] |
Understanding the Mechanism of Action
While the precise molecular target of the triazolopyridazine class of compounds, to which this compound and SLU-2633 belong, is currently unknown, their potent and rapid antiparasitic activity suggests a novel mechanism of action that is distinct from existing therapies.[1] Nitazoxanide, the only FDA-approved drug for cryptosporidiosis, functions by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for the parasite's anaerobic energy metabolism. The superior efficacy of this compound points towards a potentially more critical pathway for parasite survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Efficacy Assay using HCT-8 Cells
This assay determines the half-maximal effective concentration (EC50) of a compound against C. parvum growth in a human ileocecal adenocarcinoma cell line (HCT-8).
-
Cell Culture: HCT-8 cells are cultured in 96-well plates until they reach a confluency of 80-90%.
-
Oocyst Preparation: C. parvum oocysts are treated with a bleach solution to sterilize the surface, followed by washing with sterile water.
-
Infection: The cultured HCT-8 cells are infected with the prepared C. parvum oocysts.
-
Compound Treatment: Following infection, the cells are treated with serial dilutions of the test compounds (this compound, SLU-2633, or Nitazoxanide).
-
Incubation: The treated, infected cells are incubated for 48 hours to allow for parasite development.
-
Quantification: Parasite growth is quantified using methods such as quantitative PCR (qPCR) or fluorescent microscopy to determine the extent of inhibition at different compound concentrations.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
In Vitro Efficacy Assay Workflow
In Vivo Efficacy in a Mouse Model of Cryptosporidiosis
This model assesses the therapeutic efficacy of compounds in reducing parasite burden in an infected animal model.
-
Animal Model: Immunodeficient mouse strains (e.g., NOD SCID gamma or interferon-gamma knockout) are used as they are susceptible to chronic C. parvum infection.
-
Infection: Mice are orally inoculated with a defined number of viable C. parvum oocysts.
-
Treatment: A specified number of days post-infection, mice are treated with the test compounds (e.g., this compound, SLU-2633, or Nitazoxanide) or a vehicle control, typically administered orally twice daily (BID).
-
Monitoring: Fecal samples are collected at regular intervals to monitor oocyst shedding. Body weight and clinical signs of disease are also recorded.
-
Quantification of Parasite Burden: The number of oocysts in the fecal samples is quantified using methods such as qPCR or immunofluorescence microscopy.
-
Efficacy Determination: The reduction in oocyst shedding in the treated groups is compared to the control group to determine the efficacy of the compound. The dose required to achieve a 90% reduction in parasite burden (ED90) can be calculated.
In Vivo Efficacy Study Workflow
Signaling Pathway and Drug Development Logic
The development of this compound represents a logical progression in medicinal chemistry, building upon the scaffold of earlier compounds to enhance potency and improve pharmacological properties.
Development Trajectory of Triazolopyridazines
Conclusion
This compound represents a significant advancement in the development of therapeutics for cryptosporidiosis. Its superior in vitro and in vivo efficacy compared to its predecessor, SLU-2633, and the current standard of care, Nitazoxanide, underscores its potential as a next-generation treatment. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel anti-cryptosporidial agents. Further investigation into the mechanism of action of this promising compound class is warranted and will be crucial for understanding its full therapeutic potential and for the future design of even more effective drugs.
References
- 1. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Structure-Activity relationships of replacements for the triazolopyridazine of Anti-Cryptosporidium lead SLU-2633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aujv.journals.ekb.eg [aujv.journals.ekb.eg]
- 7. journals.asm.org [journals.asm.org]
A Guide to Orthogonal Validation of Novel Kinase Inhibitor Findings: A Case Study Approach for SLU-10482
To ensure the robustness of preclinical data, it is essential to employ multiple, distinct methodologies to interrogate the mechanism of action and therapeutic effects of a new chemical entity. This guide outlines a series of orthogonal approaches to validate the hypothesized findings for SLU-10482, a fictional selective inhibitor of "Kinase X," which is presumed to play a role in a cancer signaling pathway.
Hypothetical Findings for this compound
For the purpose of this guide, we will assume the primary findings for this compound are:
-
Direct Target Engagement: this compound directly binds to and inhibits the enzymatic activity of Kinase X.
-
Pathway Modulation: Inhibition of Kinase X by this compound leads to the suppression of the downstream "Pathway Y" signaling cascade.
-
Cellular Phenotype: The modulation of Pathway Y by this compound results in decreased cancer cell proliferation and increased apoptosis.
I. Orthogonal Methods for Validating Target Engagement
The initial finding that this compound binds to and inhibits Kinase X can be validated using methods that rely on different physical and biological principles.
| Primary Finding | Orthogonal Validation Method | Principle | Alternative Compound/Method |
| This compound inhibits Kinase X activity (e.g., in vitro kinase assay) | 1. Cellular Thermal Shift Assay (CETSA) 2. Isothermal Titration Calorimetry (ITC) 3. Surface Plasmon Resonance (SPR) | 1. Measures target protein stabilization upon ligand binding in a cellular context. 2. Measures the heat change upon binding to determine affinity and thermodynamics. 3. Measures the change in refractive index at a sensor surface as the ligand binds to the immobilized target. | A structurally distinct Kinase X inhibitor. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cancer cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant for the presence of soluble Kinase X using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Isothermal Titration Calorimetry (ITC):
-
Load a solution of purified Kinase X protein into the sample cell of the calorimeter.
-
Load a solution of this compound into the injection syringe.
-
Inject small aliquots of this compound into the Kinase X solution.
-
Measure the heat evolved or absorbed during each injection.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
II. Orthogonal Methods for Validating Pathway Modulation
To confirm that this compound's effect on Pathway Y is a direct result of Kinase X inhibition, it is crucial to use methods that are not reliant on the compound itself.
| Primary Finding | Orthogonal Validation Method | Principle | Alternative Compound/Method |
| This compound decreases phosphorylation of downstream effector 'Protein Z' in Pathway Y (e.g., Western Blot) | 1. RNA interference (siRNA/shRNA) targeting Kinase X 2. CRISPR/Cas9-mediated knockout of Kinase X 3. Mass Spectrometry-based Phosphoproteomics | 1. & 2. Genetically depleting Kinase X should phenocopy the effect of this compound on Protein Z phosphorylation. 3. Provides an unbiased, global view of changes in protein phosphorylation following treatment with this compound. | A known, well-characterized inhibitor of a different kinase in the same pathway. |
Experimental Protocols
RNA Interference (siRNA):
-
Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of Kinase X.
-
Transfect cancer cells with the Kinase X siRNA or a non-targeting control siRNA.
-
After a suitable incubation period (e.g., 48-72 hours), lyse the cells.
-
Analyze the cell lysates by Western blot to confirm knockdown of Kinase X and assess the phosphorylation status of Protein Z.
CRISPR/Cas9 Knockout:
-
Design a guide RNA (gRNA) to target a specific exon of the gene encoding Kinase X.
-
Co-transfect cancer cells with a Cas9 nuclease expression vector and the gRNA vector.
-
Select for successfully edited cells (e.g., using antibiotic resistance).
-
Expand clonal populations and screen for Kinase X knockout by Western blot or sequencing.
-
Assess the baseline phosphorylation of Protein Z in the knockout clones compared to wild-type cells.
III. Orthogonal Methods for Validating Cellular Phenotype
The observed effects on cell proliferation and apoptosis should be confirmed using multiple, independent assays.
| Primary Finding | Orthogonal Validation Method | Principle | Alternative Compound/Method |
| This compound decreases cell viability (e.g., MTT assay) | 1. Real-time cell analysis (e.g., IncuCyte) 2. Colony formation assay | 1. Monitors cell proliferation and viability in real-time using live-cell imaging. 2. Assesses the long-term ability of single cells to proliferate and form colonies. | A standard-of-care chemotherapeutic agent for the cancer type being studied. |
| This compound induces apoptosis (e.g., Caspase-3/7 assay) | 1. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry 2. PARP cleavage analysis by Western blot | 1. Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. 2. Detects the cleavage of PARP, a hallmark of apoptosis, by activated caspases. | A known apoptosis-inducing agent (e.g., staurosporine). |
Experimental Protocols
Annexin V/PI Staining:
-
Treat cancer cells with this compound or a vehicle control for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cells.
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
IV. Visualizing Workflows and Pathways
Clear diagrams of signaling pathways and experimental workflows are essential for communicating complex biological relationships and methodologies.
Caption: Hypothetical signaling pathway of Kinase X.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Logic of phenocopying with genetic methods.
By employing these orthogonal approaches, researchers can build a more comprehensive and robust data package for novel compounds like this compound, increasing confidence in the findings and providing a solid foundation for further development.
A new frontrunner has emerged in the pursuit of effective treatments for cryptosporidiosis, a debilitating parasitic diarrheal disease. SLU-10482, an arylacetamide triazolopyridazine, has demonstrated superior potency and in vivo efficacy against Cryptosporidium parvum when compared to its predecessor, SLU-2633. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.
Cryptosporidiosis poses a significant threat to vulnerable populations, including young children and immunocompromised individuals. The current standard of care, nitazoxanide, has limited efficacy, highlighting the urgent need for novel therapeutics. Both this compound and SLU-2633 were developed to address this need, with recent studies indicating that this compound represents a significant advancement in this chemical series.
Quantitative Performance Analysis
Experimental data reveals a clear advantage for this compound in both in vitro and in vivo settings. The compound exhibits a lower half-maximal effective concentration (EC50) against C. parvum and a more potent effect in a mouse model of infection.
| Parameter | This compound | SLU-2633 | Reference |
| In Vitro Efficacy | |||
| EC50 against C. parvum (HCT-8 cells) | 0.07 µM | 0.17 µM | [1][2] |
| In Vivo Efficacy | |||
| ED90 (C. parvum infected mouse model) | < 5 mg/kg (BID) | Not as effective | [1] |
| Safety Profile | |||
| hERG Affinity (Kd) | 43 µM | Higher affinity than this compound | [3] |
Signaling Pathways and Experimental Workflow
While the precise molecular target of this compound and SLU-2633 within Cryptosporidium parvum remains to be elucidated, their mechanism of action is believed to involve the inhibition of a critical parasitic signaling pathway essential for its growth and replication. The development and evaluation of these compounds follow a standardized workflow from initial screening to in vivo testing.
References
Safety Operating Guide
Navigating the Disposal of SLU-10482: A Guide for Laboratory Professionals
For researchers and drug development professionals handling the novel antiparasitic agent SLU-10482, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the appropriate disposal procedures for this compound, alongside key safety considerations and handling protocols.
This compound, a compound under investigation for its therapeutic potential against cryptosporidiosis and facioscapulohumeral muscular dystrophy (FSHD), requires careful management as a research chemical.[1] While a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal instructions remains elusive, general principles of chemical waste management, in conjunction with available product information, can guide its safe disposal.
Immediate Safety and Handling Protocols
Given that this compound is an active pharmacological agent, it should be handled with care to minimize exposure. Researchers should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Key Chemical Identifiers for this compound:
| Identifier | Value |
| CAS Number | 2755451-45-5 |
| Molecular Formula | C18H16F4N6O |
| Synonyms | This compound |
Proper Disposal Procedures
As a research chemical with biological activity, this compound and any materials contaminated with it should be treated as hazardous chemical waste. The following step-by-step procedures, based on general guidelines from institutions like Saint Louis University (SLU) for chemical waste, should be followed.[2][3][4]
Step 1: Waste Segregation
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items such as weighing boats and disposable spatulas, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsates, must be collected in a separate, compatible, and leak-proof hazardous waste container. Do not dispose of liquid waste containing this compound down the drain.[2]
-
Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container that is then treated as hazardous chemical waste.[2]
-
Contaminated Labware: Non-disposable glassware and equipment that have come into contact with this compound should be decontaminated. If decontamination is not feasible, the items should be disposed of as hazardous waste.
Step 2: Labeling of Waste Containers
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The concentration and any other components of the waste mixture should also be indicated.
Step 3: Storage of Chemical Waste
Waste containers should be kept securely closed and stored in a designated satellite accumulation area within the laboratory.[5] It is crucial to ensure that the storage area is away from incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2][3] Follow all institutional procedures for waste removal requests.
Experimental Protocol and Signaling Pathway Insights
This compound has been identified as an antiparasitic agent that is effective against Cryptosporidium parvum.[1] In cellular assays, it has been shown to reduce the number of C. parvum parasites in HCT-8 cells.[1] While the precise signaling pathway through which this compound exerts its antiparasitic effects is not yet fully elucidated in publicly available literature, its development as a drug candidate suggests it targets a critical pathway for parasite survival or proliferation.
For researchers investigating this compound, a typical experimental workflow to assess its efficacy might involve the following steps:
Further research is needed to map the specific molecular interactions and signaling cascades affected by this compound. A hypothetical signaling pathway diagram illustrating a potential mechanism of action is presented below. This is a conceptual representation and awaits experimental validation.
By adhering to these disposal procedures and safety guidelines, researchers can responsibly manage the use of this compound in the laboratory, ensuring a safe environment for themselves and the broader community. As with any investigational compound, it is imperative to consult with your institution's EHS department for specific guidance and to stay informed of any new safety information that may become available.
References
Essential Safety and Logistical Information for Handling SLU-10482
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, operational, and disposal guidance for the handling of SLU-10482, a potent antiparasitic agent. The information is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS), which should be obtained from the supplier.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 2755451-45-5) was not publicly available at the time of this writing. The following recommendations are based on general best practices for handling novel, potent chemical compounds and information from related safety documents. Users must obtain and review the complete SDS from their supplier before handling this material.
Immediate Safety and Handling Precautions
This compound is a research compound with limited toxicological data. It should be treated as a hazardous substance. Standard laboratory procedures for handling potent compounds should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Body Protection | A lab coat worn fully fastened. | Protects clothing and skin from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used when handling the solid compound to avoid inhalation of dust particles. | Minimizes respiratory exposure. |
Engineering Controls:
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for the storage and handling of this compound to prevent cross-contamination.
Operational Plans: Preparation and Administration
This compound is supplied as a solid and is slightly soluble in ethanol, DMSO, and methanol.
Stock Solution Preparation:
-
Environment: Perform all steps within a chemical fume hood.
-
Weighing: Carefully weigh the required amount of solid this compound.
-
Dissolution: Add the chosen solvent (e.g., DMSO) to the solid. The solution should be purged with an inert gas.
-
Storage: Store stock solutions at -20°C for long-term stability (reportedly stable for ≥4 years at this temperature).
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Route: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
The following protocols are based on published research involving this compound and Cryptosporidium parvum.
In Vivo Efficacy Assessment in a Mouse Model of C. parvum Infection
This protocol is adapted from the methodology described in Schubert, T.J., et al., J. Med. Chem. 2023.
-
Animal Model: Utilize a suitable immunocompromised mouse model, such as NOD SCID gamma (NSG) mice, which are susceptible to persistent C. parvum infection.
-
Infection: Establish infection by oral gavage of a known quantity of C. parvum oocysts (e.g., 1 x 10^6 oocysts in PBS).
-
Acclimation: Allow the infection to establish for a period of 7 days post-inoculation.
-
Treatment:
-
Prepare a formulation of this compound for oral administration.
-
Administer this compound orally twice daily (BID) at the desired dosages (e.g., 5 mg/kg and 15 mg/kg).
-
Include a vehicle control group and potentially a positive control group.
-
-
Monitoring:
-
Collect fecal samples at regular intervals.
-
Quantify the number of shed oocysts using methods such as qPCR to determine the parasite burden.
-
-
Endpoint: Continue treatment for a defined period (e.g., 4 days) and monitor oocyst shedding to determine the efficacy of this compound in reducing parasite load.
Visualizations
Host-Parasite Interaction Signaling Pathway
The direct molecular target of this compound is currently unknown. The following diagram illustrates a key signaling pathway in the host cell that is manipulated by Cryptosporidium parvum during infection to ensure its survival. This provides context for the biological system in which this compound is active.
Caption: Manipulation of the host EGFR-PI3K/Akt/mTOR pathway by C. parvum.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key steps in the experimental protocol for assessing the in vivo efficacy of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
